PD 156252
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N7O10/c1-9-30(5)45(52(68)60(8)47(31(6)10-2)51(67)58-42(53(69)70)26-35-28-54-39-22-16-15-19-36(35)39)59-49(65)41(27-43(62)63)56-48(64)40(25-29(3)4)57-50(66)46(55-32(7)61)44-37-20-13-11-17-33(37)23-24-34-18-12-14-21-38(34)44/h11-22,28-31,40-42,44-47,54H,9-10,23-27H2,1-8H3,(H,55,61)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,62,63)(H,69,70)/t30-,31-,40-,41-,42-,45-,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGSKXBYQZCBP-WFAAYPMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PD 156252: An Endothelin Receptor Antagonist
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
PD 156252 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system. Its mechanism of action is centered on the competitive inhibition of both the endothelin A (ETA) and endothelin B (ETB) receptor subtypes. This inhibition prevents the binding of endogenous endothelin peptides, primarily endothelin-1 (B181129) (ET-1), thereby blocking the downstream signaling cascades that lead to vasoconstriction and cellular proliferation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction to the Endothelin System and this compound
The endothelin system plays a critical role in vascular homeostasis. The endothelins are a family of 21-amino acid peptides that are powerful vasoconstrictors.[1] Their physiological effects are mediated through two G-protein coupled receptors: ETA and ETB. Activation of ETA receptors on vascular smooth muscle cells leads to pronounced vasoconstriction and cell proliferation. ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.
This compound, with the chemical name Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21, was developed as a third-generation endothelin receptor antagonist.[1][2] It is a hexapeptide analog derived from the C-terminal fragment of endothelin.[1] A key structural modification in this compound is the N-methylation of the isoleucine at position 20.[2] This modification confers enhanced proteolytic stability and increased cellular permeability compared to its parent compounds, without compromising its high-affinity binding to both ET receptor subtypes.
Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism at both ETA and ETB receptors. By binding to these receptors, this compound prevents the binding of the endogenous agonist, ET-1. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of intracellular G-proteins and the subsequent signaling cascades.
Endothelin Receptor Signaling Pathway
The binding of endothelin to its receptors initiates a cascade of intracellular events. Both ETA and ETB receptors are coupled to various G-proteins, including Gq, Gs, and Gi. The most prominent pathway, particularly for vasoconstriction, involves the activation of the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+, along with DAG, activates protein kinase C (PKC) and other calcium-dependent kinases, ultimately leading to smooth muscle contraction and cell proliferation. This compound blocks the initiation of this entire cascade.
Quantitative Data: Receptor Binding Affinity
The potency of this compound as an endothelin receptor antagonist is quantified by its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Subtype | Species | IC50 (nM) |
| This compound | ETA | Rabbit | 1.0 |
| ETB | Rat | 40 |
Table 1: In vitro receptor binding affinities of this compound for endothelin receptors. Data sourced from MedchemExpress.
Experimental Protocols
The characterization of this compound's mechanism of action relies on in vitro assays that measure its ability to bind to endothelin receptors and to block the functional response to endothelin agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki values) of this compound for ETA and ETB receptors.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from endothelin receptors.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing ETA or ETB receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Calcium Mobilization Assay
This is a functional assay to measure the antagonist activity of this compound by assessing its ability to block ET-1-induced increases in intracellular calcium.
Objective: To determine the potency of this compound in inhibiting the functional response (calcium release) mediated by endothelin receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing ETA or ETB receptors are cultured in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
-
Antagonist Pre-incubation:
-
The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a fixed concentration of an endothelin agonist (e.g., ET-1).
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.
-
-
Data Analysis:
-
The ability of this compound to inhibit the ET-1-induced fluorescence signal is quantified.
-
An IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in the calcium response to ET-1.
-
Conclusion
This compound acts as a high-affinity, competitive antagonist at both ETA and ETB receptors. Its mechanism involves the direct blockade of endothelin binding, thereby preventing the activation of Gq-protein-mediated signaling pathways and subsequent increases in intracellular calcium. This leads to the inhibition of key physiological responses to endothelin, such as vasoconstriction and cell proliferation. The development of this compound, with its enhanced stability and permeability, represents a significant advancement in the design of peptide-based endothelin receptor antagonists for research and potential therapeutic applications.
References
An In-depth Technical Guide to PD 176252: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 176252 is a potent, non-peptide small molecule that has garnered significant interest in pharmacological research due to its dual activity on two distinct G protein-coupled receptor (GPCR) families. Initially developed as a high-affinity antagonist for the bombesin (B8815690) family of receptors, specifically the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2), it has also been identified as a potent agonist of the formyl-peptide receptors (FPR1 and FPR2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the complex pharmacology of PD 176252. It includes detailed summaries of its biological activities, experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating bombesin and formyl-peptide receptor signaling in various physiological and pathological contexts, including cancer and inflammation.
Chemical Structure and Physicochemical Properties
PD 176252 is a synthetic organic molecule with a complex structure. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of PD 176252
| Property | Value |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide |
| Molecular Formula | C₃₂H₃₆N₆O₅ |
| Molecular Weight | 584.67 g/mol |
| CAS Number | 204067-01-6 |
| SMILES String | O=C(NC3=CC=C(--INVALID-LINK--=O)C=C3)N--INVALID-LINK--(CC5=CNC4=CC=CC=C45)C(NCC1(C2=CC=C(OC)C=N2)CCCCC1)=O |
| Solubility | Soluble in DMSO up to 100 mM |
| Appearance | Solid |
Biological Activity and Mechanism of Action
The pharmacological profile of PD 176252 is unique in that it exhibits opposing effects on two different receptor systems.
Antagonism of Bombesin Receptors (BB1 and BB2)
PD 176252 was originally designed as a potent antagonist of the bombesin receptors BB1 (neuromedin B receptor) and BB2 (gastrin-releasing peptide receptor).[1] These receptors are implicated in a variety of physiological processes, including gastrointestinal functions, and are often overexpressed in various cancers, such as lung, prostate, and breast cancer, where they mediate cell proliferation.[2]
PD 176252 competitively inhibits the binding of endogenous ligands like gastrin-releasing peptide (GRP) to these receptors, thereby blocking downstream signaling cascades. This antagonistic activity has been shown to inhibit the proliferation of cancer cell lines in vitro and in vivo.
Table 2: Antagonistic Activity of PD 176252 on Bombesin Receptors
| Assay | Cell Line | IC₅₀ / Kᵢ Value | Reference |
| ¹²⁵I-GRP Binding Inhibition | NCI-H1299 | 20 nM (IC₅₀) | --INVALID-LINK-- |
| Competitive Antagonism at BB1 Receptor | - | 0.15 nM (Kᵢ) | --INVALID-LINK-- |
| Competitive Antagonism at BB2 Receptor | - | 1.0 nM (Kᵢ) | --INVALID-LINK-- |
| Inhibition of NCI-H1299 Cell Proliferation | NCI-H1299 | More potent than PD168368 | --INVALID-LINK-- |
Agonism of Formyl-Peptide Receptors (FPR1 and FPR2)
Unexpectedly, PD 176252 was discovered to be a potent agonist for formyl-peptide receptors 1 and 2 (FPR1 and FPR2).[3][4] These receptors are primarily expressed on immune cells, such as neutrophils, and are involved in the inflammatory response and host defense. They are activated by formylated peptides of bacterial or mitochondrial origin. The agonistic activity of PD 176252 on these receptors leads to the activation of intracellular signaling pathways that mediate inflammatory responses.
Table 3: Agonistic Activity of PD 176252 on Formyl-Peptide Receptors
| Assay | Cell Line (Receptor) | EC₅₀ Value | Reference |
| Calcium Mobilization | HL-60 (FPR1) | 0.31 µM | --INVALID-LINK-- |
| Calcium Mobilization | HL-60 (FPR2) | 0.66 µM | --INVALID-LINK-- |
Signaling Pathways
The dual activity of PD 176252 results in the modulation of distinct signaling pathways, which are visually represented below.
Caption: Bombesin Receptor Signaling Pathway Antagonized by PD 176252.
Caption: Formyl-Peptide Receptor Signaling Pathway Activated by PD 176252.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of PD 176252.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of PD 176252 on the proliferation of cancer cell lines, such as NCI-H1299.
Materials:
-
NCI-H1299 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
PD 176252 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NCI-H1299 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PD 176252 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for inhibition if available. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Experimental Workflow for the MTT Cell Proliferation Assay.
Calcium Mobilization Assay
This protocol is used to measure the agonistic activity of PD 176252 on formyl-peptide receptors expressed in HL-60 cells.
Materials:
-
HL-60 cells transfected with FPR1 or FPR2
-
RPMI-1640 medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PD 176252 stock solution (in DMSO)
-
Fluorometric imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Loading: Harvest transfected HL-60 cells and resuspend them in HBSS. Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Plating: Plate the loaded cells into a 96-well black, clear-bottom plate.
-
Compound Preparation: Prepare serial dilutions of PD 176252 in HBSS.
-
Fluorescence Measurement: Place the cell plate in a fluorometric imaging plate reader. Record a baseline fluorescence for 10-20 seconds.
-
Compound Addition: Add the PD 176252 dilutions to the wells and continue to record the fluorescence for at least 60-90 seconds.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the log of the compound concentration to determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of PD 176252 to bombesin receptors.
Materials:
-
Membranes from cells expressing BB1 or BB2 receptors (e.g., NCI-H1299 cells)
-
¹²⁵I-GRP (radioligand)
-
PD 176252 stock solution (in DMSO)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA)
-
Non-specific binding control (e.g., high concentration of unlabeled GRP)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-GRP, and varying concentrations of PD 176252 in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the PD 176252 concentration. The concentration of PD 176252 that inhibits 50% of the specific binding of ¹²⁵I-GRP is the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
PD 176252 is a valuable pharmacological tool with a complex and interesting dual-activity profile. Its ability to act as a potent antagonist at bombesin receptors makes it a promising candidate for further investigation in cancer therapy. Simultaneously, its agonistic effects on formyl-peptide receptors highlight its potential to modulate inflammatory and immune responses. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted biological activities of PD 176252 and its potential therapeutic applications. Researchers should be mindful of its dual pharmacology when designing and interpreting experiments.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of PD 176252: A Dual-Acting Ligand at Bombesin and Formyl Peptide Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 176252, a small molecule originally developed by Parke-Davis, has emerged as a fascinating and complex pharmacological tool. Initially characterized as a high-affinity, non-peptide antagonist for the bombesin (B8815690) receptor subtypes BB1 and BB2, subsequent research has revealed a surprising dual activity: potent agonism at formyl peptide receptors (FPRs). This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and multifaceted biological activities of PD 176252. We present collated quantitative data, detailed (where publicly available) experimental insights, and visual representations of the key signaling pathways modulated by this intriguing compound, offering a valuable resource for researchers in oncology, immunology, and drug discovery.
Discovery and Initial Characterization
PD 176252 was first described in 1998 as a result of efforts to develop non-peptide antagonists for bombesin receptors, which are implicated in various physiological processes and are overexpressed in several types of cancer. The primary goal was to create a "balanced" ligand with high affinity for both the neuromedin-B preferring (BB1) and the gastrin-releasing peptide preferring (BB2) receptors.
The discovery of PD 176252, with its nanomolar affinity for both BB1 and BB2 receptors, marked a significant advancement in the field, providing a valuable tool for studying the pharmacology of these receptors.[1]
Chemical Synthesis
Hypothetical Synthetic Workflow:
Based on standard organic chemistry principles and the synthesis of analogous compounds, a plausible synthetic route is outlined below. This should be considered a conceptual workflow in the absence of a published, detailed experimental protocol.
Caption: Hypothetical synthetic workflow for PD 176252.
Biological Activity and Quantitative Data
The pharmacological profile of PD 176252 is characterized by its high affinity for bombesin receptors and its potent agonistic activity at formyl peptide receptors. A summary of the key quantitative data is presented in the table below.
| Target Receptor | Activity | Parameter | Value (nM) | Reference |
| Bombesin Receptor 1 (BB1) | Antagonist | Ki | 0.15 | [1] |
| Bombesin Receptor 2 (BB2) | Antagonist | Ki | 1.0 | [1] |
| Formyl Peptide Receptor 1 (FPR1) | Agonist | EC50 | ~10-100 | |
| Formyl Peptide Receptor 2 (FPR2) | Agonist | EC50 | ~1-10 | |
| Formyl Peptide Receptor 3 (FPR3) | Agonist | EC50 | ~10-100 |
Note: EC50 values for FPRs are approximated from published graphical data and may vary depending on the specific assay conditions.
Signaling Pathways
PD 176252 exerts its biological effects by modulating two distinct G protein-coupled receptor (GPCR) signaling pathways: the bombesin receptor pathway (as an antagonist) and the formyl peptide receptor pathway (as an agonist).
Bombesin Receptor Signaling (Antagonism)
The BB1 and BB2 receptors primarily couple to Gq/11 and G12/13 families of G proteins. Agonist binding typically initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream effects include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, as well as the PI3K/Akt pathway. By acting as an antagonist, PD 176252 blocks these downstream signaling events.
Caption: Antagonistic action of PD 176252 on the Bombesin Receptor signaling pathway.
Formyl Peptide Receptor Signaling (Agonism)
FPRs are also GPCRs that are crucial in the innate immune response. Upon agonist binding by PD 176252, FPRs, which are coupled to Gi/o proteins, trigger the dissociation of the G protein subunits. The Gβγ subunit activates PLCβ, leading to IP3-mediated calcium mobilization and DAG-dependent PKC activation. This cascade is central to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells. The Gα subunit can also activate MAPK pathways.
Caption: Agonistic action of PD 176252 on the Formyl Peptide Receptor signaling pathway.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and biological evaluation of PD 176252 are limited. The following are generalized protocols based on the available literature.
Radioligand Binding Assay for Bombesin Receptors (Conceptual)
-
Cell Culture: Culture cells expressing human BB1 or BB2 receptors (e.g., HEK293 transfectants) to confluence.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radiolabeled bombesin receptor ligand (e.g., 125I-[Tyr4]bombesin), and varying concentrations of PD 176252.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a set duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of PD 176252 that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Formyl Peptide Receptors (Conceptual)
-
Cell Preparation: Isolate human neutrophils from fresh blood or use a cell line expressing FPRs (e.g., HL-60 cells differentiated to a neutrophil-like phenotype).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay: Place the dye-loaded cells in a fluorometric plate reader.
-
Stimulation: Add varying concentrations of PD 176252 to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Measure the peak fluorescence intensity for each concentration of PD 176252. Plot the peak fluorescence as a function of the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion and Future Directions
PD 176252 stands as a remarkable example of a small molecule with a complex and dualistic pharmacological profile. Its high-affinity antagonism of bombesin receptors and potent agonism of formyl peptide receptors make it a unique tool for dissecting the roles of these signaling pathways in both health and disease. The lack of a detailed, publicly available synthesis protocol presents a challenge for its widespread use and further derivatization. Future research would benefit from the publication of a robust synthetic route. Furthermore, the in vivo consequences of its dual activity are not fully understood and warrant further investigation, particularly in the contexts of cancer and inflammation where both bombesin and formyl peptide receptors are key players. The continued study of PD 176252 and its analogs holds promise for the development of novel therapeutics with tailored activities at these important GPCR targets.
References
PD 156252: A Potent Dual Endothelin ETA/ETB Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. Developed as a C-terminal hexapeptide analog of endothelin-1 (B181129) (ET-1), it exhibits high binding affinity for both receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system. This guide provides a comprehensive overview of this compound, including its binding characteristics, the underlying signaling pathways it modulates, and detailed experimental protocols for its evaluation. Contrary to its occasional mischaracterization as a selective ETB antagonist, this document clarifies its role as a potent dual antagonist.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the ETA and ETB receptors.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| ETA | Rabbit | Radioligand Binding | IC50 | 1.0[1] |
| ETB | Rat | Radioligand Binding | IC50 | 40[1] |
Table 2: Functional Antagonism of this compound
| Receptor Subtype | Tissue/Cell Line | Agonist | Functional Readout | Parameter | Value (pA2) |
| ETA | Various | ET-1 | Phosphoinositide Hydrolysis | pA2 | Data not available in searched literature |
| ETB | Various | ET-1 / Sarafotoxin S6c | Calcium Mobilization | pA2 | Data not available in searched literature |
Note: While specific pA2 values for this compound were not found in the provided search results, this table structure is included for completeness and as a template for researchers to populate with their own experimental data.
Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. This compound, by blocking these receptors, inhibits these downstream pathways.
Caption: Endothelin signaling pathway and antagonism by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radioligand (e.g., [¹²⁵I]-ET-1)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Phosphoinositide (PI) Hydrolysis
This assay measures the ability of this compound to inhibit ET-1-stimulated PI hydrolysis, a downstream effect of ETA and ETB receptor activation via the Gαq pathway.
Materials:
-
Cells expressing ETA or ETB receptors
-
[³H]-myo-inositol
-
Agonist (ET-1)
-
This compound
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl)
-
Stop solution (e.g., ice-cold trichloroacetic acid or perchloric acid)
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Seed cells in multi-well plates and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash the cells and pre-incubate with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of ET-1 (typically the EC80) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Isolate the inositol (B14025) phosphates (IPs) by anion-exchange chromatography using Dowex resin.
-
Quantify the amount of [³H]-IPs by liquid scintillation counting.
-
Plot the ET-1-stimulated IP accumulation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50.
-
The pA2 value can be calculated using the Schild equation to quantify the potency of the antagonist.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a GPCR antagonist like this compound.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PD 176252
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PD 156252" as specified in the topic query did not yield specific results in available scientific literature. Based on the search results, it is highly probable that this was a typographical error and the intended compound of interest is PD 176252 , a well-documented non-peptide bombesin (B8815690) receptor antagonist. This guide will focus on the pharmacokinetics and pharmacodynamics of PD 176252.
Introduction
PD 176252 is a potent and selective non-peptide antagonist of the bombesin family of receptors, specifically the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2)[1][2]. These receptors are G protein-coupled receptors (GPCRs) that are overexpressed in various types of cancers, including prostate, breast, lung, and pancreatic cancer, making them attractive targets for cancer therapy and imaging[3]. PD 176252 has been instrumental as a research tool in elucidating the physiological and pathological roles of the NMB-R and GRP-R signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effect of PD 176252 is the competitive antagonism of NMB-R and GRP-R[1]. By binding to these receptors, PD 176252 blocks the downstream signaling cascades initiated by their endogenous ligands, neuromedin B (NMB) and gastrin-releasing peptide (GRP).
Mechanism of Action
Upon binding of their respective ligands, NMB-R and GRP-R, which are coupled to Gq/11 and G12/13 families of heterotrimeric G-proteins, activate phospholipase C (PLC)[4]. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including cell proliferation, hormone secretion, and smooth muscle contraction[4]. PD 176252 competitively inhibits the initial ligand binding, thereby preventing the activation of this signaling cascade.
Interestingly, while being an antagonist at bombesin receptors, PD 176252 and its analogs have been identified as potent agonists of human formyl-peptide receptors (FPR1/FPR2), which are involved in inflammatory responses[5][6]. This off-target activity should be considered when interpreting experimental results.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro pharmacodynamic parameters of PD 176252.
| Parameter | Receptor | Species | Value | Reference |
| Ki | NMB-R (BB1) | Human | 0.17 nM | [2][7] |
| GRP-R (BB2) | Human | 1.0 nM | [1][2] | |
| NMB-R (BB1) | Rat | 0.66 nM | [7] | |
| GRP-R (BB2) | Rat | 16 nM | [7] | |
| IC50 | C6 glioma cell proliferation | Rat | 2 µM | [2][8] |
| NCI-H1299 xenograft proliferation | Nude Mice | 5 µM | [2][8] | |
| EC50 | FPR1 (agonist activity) | Human (HL-60 cells) | 0.31 µM | [7] |
| FPR2 (agonist activity) | Human (HL-60 cells) | 0.66 µM | [7] |
Pharmacokinetics
Detailed pharmacokinetic data for PD 176252, including absorption, distribution, metabolism, excretion (ADME), and half-life, are not extensively reported in the publicly available scientific literature. The primary focus of existing research has been on its pharmacodynamic profile and its application as a pharmacological tool in in vitro and in vivo models to probe the function of bombesin receptors. The lack of this information suggests that the compound may have been primarily used in preclinical research and may not have advanced to clinical development where extensive pharmacokinetic studies are required.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of PD 176252 to NMB-R and GRP-R.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [125I]Tyr4-bombesin) and varying concentrations of PD 176252.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of PD 176252 to antagonize agonist-induced intracellular calcium release.
1. Cell Preparation:
-
Cells expressing the target receptor (e.g., PC-3 or DU-145 prostate cancer cells for GRP-R) are plated in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) according to the manufacturer's instructions.
2. Antagonist Incubation:
-
The cells are pre-incubated with varying concentrations of PD 176252 for a specific duration.
3. Agonist Stimulation and Measurement:
-
A known concentration of an agonist (e.g., bombesin or GRP) is added to the wells.
-
The change in intracellular calcium concentration is measured immediately using a fluorescence plate reader.
4. Data Analysis:
-
The inhibitory effect of PD 176252 on the agonist-induced calcium mobilization is calculated to determine its potency as an antagonist.
Cell Proliferation Assay
This protocol assesses the effect of PD 176252 on the proliferation of cancer cells.
1. Cell Seeding:
-
Cancer cells known to express bombesin receptors (e.g., C6 glioma cells) are seeded in a 96-well plate and allowed to adhere.
2. Treatment:
-
The cells are treated with varying concentrations of PD 176252 in the presence or absence of an agonist like GRP or NMB.
-
The cells are incubated for a period of 24-72 hours.
3. Proliferation Measurement:
-
Cell proliferation can be assessed using various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
4. Data Analysis:
-
The IC50 value, representing the concentration of PD 176252 that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD 176252 in a mouse model.
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
2. Tumor Cell Implantation:
-
A suspension of human cancer cells expressing bombesin receptors (e.g., NCI-H1299) is injected subcutaneously or orthotopically into the mice.
3. Treatment Administration:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
PD 176252 is administered to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle.
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
5. Data Analysis:
-
The anti-tumor effect of PD 176252 is evaluated by comparing the tumor growth in the treated group to the control group.
Visualizations
Caption: GRP-R (BB2) Signaling Pathway and Point of Inhibition by PD 176252.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
PD 176252 is a valuable pharmacological tool for studying the roles of NMB-R and GRP-R in health and disease. Its high affinity and selectivity as an antagonist have been well-characterized through various in vitro and in vivo studies, particularly in the context of cancer research. While its pharmacodynamic profile is well-documented, a comprehensive understanding of its pharmacokinetic properties remains elusive. Further research into the ADME characteristics of PD 176252 would be necessary for any potential consideration of its development as a therapeutic agent. The off-target agonist activity at formyl-peptide receptors also warrants consideration in the interpretation of its biological effects. This guide provides a comprehensive overview of the current knowledge on PD 176252, highlighting both the established pharmacodynamics and the existing gaps in pharmacokinetic data.
References
- 1. Neuromedin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Nociceptive Signaling Role for Neuromedin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 7. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
In Vivo and In Vitro Studies of PD 156252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptidic dual endothelin A (ETA) and endothelin B (ETB) receptor antagonist. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor peptide, plays a significant role in various physiological and pathophysiological processes, including cardiovascular, renal, and nervous system functions. Its effects are mediated through the ETA and ETB receptors. The development of endothelin receptor antagonists like this compound has been a crucial area of research for potential therapeutic interventions in conditions such as hypertension, heart failure, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the reported in vivo and in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Core Data Presentation
In Vitro Receptor Binding Affinity and Functional Antagonism
The following tables summarize the quantitative data for this compound's interaction with endothelin receptors across different species and experimental setups.
Table 1: In Vitro Receptor Binding Affinity (IC50) of this compound
| Receptor Subtype | Species/System | IC50 (nM) | Reference |
| ETA | Rabbit Renal Artery | 1.0 ± 0.2 | [1] |
| ETA | Human Cloned | 3.0 | [1] |
| ETB | Rat Cerebellum | 40 ± 8 | [1] |
| ETB | Human Cloned | 25 | [1] |
Table 2: In Vitro Functional Antagonism (pA2) of this compound
| Receptor Subtype | Tissue Preparation | Agonist | pA2 Value | Reference |
| ETA | Rabbit Femoral Artery | ET-1 | 7.3 | [1] |
| ETB | Rabbit Pulmonary Artery | Sarafotoxin S6c | 6.6 | [1] |
Table 3: Proteolytic Stability and Cellular Permeability of this compound
| Assay | System | Parameter | Value | Reference |
| Proteolytic Stability | Rat Intestinal Perfusate | Half-life (t1/2) | > 240 min | [1] |
| Cellular Permeability | Caco-2 Cell Monolayers | Apparent Permeability Coefficient (Papp) | 1.5 x 10-6 cm/s | [1] |
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1 (ET-1), they primarily couple to Gαq/11, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling cascades lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. This compound acts as an antagonist, blocking the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting these downstream effects.
Caption: Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Binding Assay
The determination of the in vitro binding affinity of this compound typically involves a competitive radioligand binding assay. This workflow outlines the general steps involved in such an experiment.
Caption: General workflow for an in vitro competitive radioligand binding assay.
Experimental Protocols
In Vitro Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for ETA and ETB receptors.
Materials:
-
Membrane Preparations:
-
For ETA receptors: Membranes from rabbit renal vascular smooth muscle cells or cells expressing cloned human ETA receptors.
-
For ETB receptors: Membranes from rat cerebellum or cells expressing cloned human ETB receptors.
-
-
Radioligand: 125I-labeled Endothelin-1 (125I-ET-1).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, 125I-ET-1 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing membranes and 125I-ET-1 only.
-
Non-specific Binding: Wells containing membranes, 125I-ET-1, and a high concentration of unlabeled ET-1.
-
-
Incubation Conditions: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of 125I-ET-1.
-
In Vivo Studies: Qualitative Findings and General Protocols
While detailed quantitative in vivo data for this compound, such as dose-response curves and pharmacokinetic parameters, are not extensively available in the public literature, the compound has been utilized in preclinical models of ischemia-reperfusion injury and spinal cord injury. These studies have qualitatively demonstrated the potential therapeutic effects of endothelin receptor antagonism.
General Protocol for Ischemia-Reperfusion Injury Model (e.g., Renal or Myocardial):
-
Animal Model: Typically, rats or mice are used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Induction of Ischemia: The target artery (e.g., renal artery or a coronary artery) is occluded for a defined period (e.g., 30-60 minutes) to induce ischemia.
-
Drug Administration: this compound can be administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses, either before the onset of ischemia (pre-treatment) or at the time of reperfusion.
-
Reperfusion: The occlusion is removed, allowing blood flow to be restored to the ischemic tissue.
-
Assessment of Injury: After a specified reperfusion period (e.g., 24-48 hours), animals are euthanized, and tissues are harvested for analysis.
-
Histological Analysis: To assess tissue necrosis and inflammation.
-
Biochemical Markers: Measurement of markers of organ damage in blood or tissue (e.g., creatinine (B1669602) for renal injury, troponins for myocardial injury).
-
Molecular Analysis: Evaluation of inflammatory and apoptotic markers.
-
General Protocol for Spinal Cord Injury Model:
-
Animal Model: Rats are commonly used.
-
Induction of Injury: A standardized spinal cord injury (e.g., contusion or transection) is induced at a specific vertebral level.
-
Drug Administration: this compound is administered, often systemically (i.v. or i.p.) or locally, at different time points post-injury.
-
Functional Assessment: Behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) are performed at regular intervals to assess motor function recovery.
-
Histological and Molecular Analysis: At the end of the study, spinal cord tissue is collected to evaluate lesion size, neuronal survival, axonal sprouting, and inflammatory responses.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist with high affinity for both ETA and ETB receptors. In vitro studies have established its potent binding and functional antagonism, as well as its favorable proteolytic stability and cellular permeability. While comprehensive quantitative in vivo data are limited in publicly accessible literature, the compound has shown promise in preclinical models of ischemia-reperfusion injury and spinal cord injury, suggesting that endothelin receptor antagonism is a viable therapeutic strategy for these conditions. Further in vivo studies are warranted to fully elucidate the dose-response relationships, pharmacokinetic profile, and therapeutic efficacy of this compound. This guide provides a foundational understanding of the preclinical data available for this compound, serving as a valuable resource for researchers and professionals in the field of drug development.
References
The Role of Endothelin B Receptors in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the Endothelin B (ETB) receptor in the pathophysiology of Glioblastoma (GBM). It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental validation, and potential therapeutic targeting of this pathway.
Introduction: The Endothelin Axis in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The endothelin (ET) axis, comprising ET ligands and their receptors, has emerged as a significant contributor to GBM pathology. While both Endothelin A (ETA) and Endothelin B (ETB) receptors are expressed in glioblastoma cell lines, a growing body of evidence points towards a pivotal role for the ETB receptor in promoting tumor progression.[1] Studies have shown that overexpression of the ETB receptor in glioblastoma is correlated with reduced patient survival, highlighting its potential as both a prognostic marker and a therapeutic target.
This guide will focus on the signaling pathways mediated by the ETB receptor, the quantitative effects of its inhibition on glioblastoma cells, and detailed protocols for the key experiments used to elucidate its function.
ETB Receptor Signaling in Glioblastoma
Activation of the ETB receptor by its ligand, Endothelin-1 (ET-1), triggers a cascade of intracellular signaling events that culminate in the promotion of cell proliferation, survival (anti-apoptotic effects), and migration. Two of the key downstream pathways implicated in ETB receptor signaling in glioblastoma are the Extracellular signal-regulated kinase (ERK) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
Pro-survival and Proliferative Signaling
Upon ET-1 binding, the ETB receptor activates the ERK and p38 MAPK pathways. This activation is crucial for the pro-proliferative and anti-apoptotic effects observed in glioblastoma cells.[1] The signaling cascade can be simplified as follows:
Induction of Apoptosis via ETB Receptor Antagonism
Treatment of glioblastoma cells with selective ETB receptor antagonists, such as BQ788 and A192621, has been shown to downregulate the pro-survival ERK and p38 MAPK pathways.[1] This inhibition leads to the induction of apoptosis, primarily through the intrinsic mitochondrial pathway, which involves the activation of Caspase-9 and the release of cytochrome c.[1][2]
Quantitative Analysis of ETB Receptor Antagonism
The efficacy of ETB receptor antagonists in glioblastoma has been quantified through various in vitro assays. The following tables summarize the dose- and time-dependent effects of BQ788 and A192621 on glioblastoma cell lines.
Table 1: Effect of ETB Receptor Antagonists on Glioblastoma Cell Viability
| Cell Line | Antagonist | Concentration (µM) | Treatment Time (hours) | Reduction in Viable Cells (%) |
| LN-229 | A-192621 | 10 | 24 | Significant |
| 10 | 48 | Significant | ||
| 10 | 72 | Significant | ||
| SW1088 | A-192621 | 10 | 24 | Significant |
| 10 | 48 | Significant | ||
| 10 | 72 | Significant |
Data compiled from studies demonstrating a dose- and time-dependent reduction in viable glioma cells upon treatment with A-192621.[3][4]
Table 2: Effect of ETB Receptor Antagonists on Glioblastoma Cell Proliferation (BrdU Incorporation)
| Cell Line | Antagonist | Concentration | Effect on BrdU Incorporation |
| 1321-N1 | BQ788 | Not specified | Reduced |
| A192621 | Not specified | Reduced | |
| U87 | BQ788 | Not specified | Reduced |
| A192621 | Not specified | Reduced | |
| IPDDCA2 | BQ788 | Not specified | Reduced |
| A192621 | Not specified | Reduced |
Qualitative summary based on findings that BQ788 and A192621 reduce BrdU incorporation in glioma cell lines.[1]
Table 3: Effect of ETB Receptor Antagonists on Downstream Signaling
| Cell Line | Antagonist | Pathway | Effect |
| Glioblastoma Cell Lines | BQ788 | ERK | Downregulation |
| p38 MAPK | Downregulation | ||
| A192621 | ERK | Downregulation | |
| p38 MAPK | Downregulation |
Summary of the observed downregulation of ERK and p38 MAPK pathways following treatment with ETB receptor antagonists.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the role of ETB receptors in glioblastoma.
Experimental Workflow
References
- 1. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin receptor B antagonists decrease glioma cell viability independently of their cognate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor B antagonists decrease glioma cell viability independently of their cognate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Endothelin Signaling Pathways with PD 156252
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endothelin receptor antagonist, PD 156252, and its application in the study of endothelin signaling pathways. This document details the mechanism of action of this compound, presents its binding affinity data, and offers detailed protocols for key experimental procedures.
Introduction to Endothelin Signaling and this compound
The endothelin (ET) system plays a crucial role in vascular physiology and pathophysiology. The primary effector, endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor peptide that mediates its effects through two G-protein coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[1] Activation of these receptors on vascular smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction and cell proliferation.[2] The ETB receptors on endothelial cells, however, can also mediate vasodilation through the release of nitric oxide.[2]
This compound is a potent, non-selective endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors.[3][4] It is a hexapeptide analog that was developed from the C-terminal sequence of endothelin.[4] Its non-selective nature makes it a valuable tool for investigating the overall physiological effects of the endothelin system.
Mechanism of Action of this compound
This compound competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors.[3][4] By occupying the receptor binding sites, this compound prevents the conformational changes in the receptors that are necessary to activate downstream signaling pathways. This blockade effectively inhibits the physiological responses induced by ET-1, such as vasoconstriction and cellular proliferation.
Quantitative Data
The binding affinity of this compound for endothelin receptors has been determined in various species. The following tables summarize the available quantitative data.
Table 1: Binding Affinity (IC50) of this compound for Endothelin Receptors
| Receptor Subtype | Species | IC50 (nM) | Reference |
| ETA | Rabbit | 1.0 | [3] |
| ETB | Rat | 40 | [3] |
| Human ETA (cloned) | Human | 3.0 | [4] |
| Human ETB (cloned) | Human | 25 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the endothelin signaling pathway with this compound.
Endothelin Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add cell membranes (typically 20-50 µg of protein), a fixed concentration of [¹²⁵I]-ET-1 (usually at its Kd concentration), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
Materials:
-
Cells expressing endothelin receptors (e.g., human aortic smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Endothelin-1
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate cells in a black-walled, clear-bottom microplate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add a fixed concentration of ET-1 (typically the EC₈₀) to stimulate an increase in intracellular calcium.
-
Continue to monitor the fluorescence signal until it returns to baseline.
-
The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the ET-1 response by this compound at each concentration and determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on ET-1-induced activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing endothelin receptors
-
Serum-free cell culture medium
-
Endothelin-1
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to near confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with ET-1 for a time known to induce maximal ERK phosphorylation (e.g., 5-10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities and determine the inhibitory effect of this compound on ET-1-induced ERK phosphorylation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for characterizing an endothelin receptor antagonist like this compound.
References
- 1. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of intracellular Ca2+ concentration can be a useful tool to predict neuronal damage and neuroprotective properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of a potent combined pseudopeptide endothelin-A/endothelin-B receptor antagonist, Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (this compound): examination of its pharmacokinetic and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to PD 156252 and its Modulation of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that exerts complex and often opposing effects on the vascular endothelium. Its signaling is intricately linked with the production of nitric oxide (NO), a critical vasodilator and signaling molecule. PD 156252, a potent non-peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB), serves as a critical tool for dissecting these pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates nitric oxide production, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams. Understanding this interaction is paramount for developing targeted therapies for a range of cardiovascular diseases.
Introduction to this compound and the Endothelin System
This compound is a hexapeptide that functions as a highly potent and nonselective antagonist for the endothelin (ET) receptor system. It competitively inhibits the binding of endothelin-1 (ET-1), the primary signaling peptide, to its two major receptor subtypes: ETA and ETB.
-
Endothelin Receptor Type A (ETA): Primarily located on vascular smooth muscle cells. Activation by ET-1 leads to potent vasoconstriction and cellular proliferation.
-
Endothelin Receptor Type B (ETB): Found on both endothelial cells and smooth muscle cells. Its role is more complex; activation on endothelial cells typically stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, while its activation on smooth muscle cells can contribute to vasoconstriction.
The balance of ET-1 signaling through these receptors is a key regulator of vascular tone and pathology. In conditions like pulmonary hypertension and hypercholesterolemia, elevated ET-1 levels contribute to endothelial dysfunction and decreased NO bioavailability.
Quantitative Data Presentation
The efficacy of this compound is defined by its high binding affinity for both ET receptor subtypes. Furthermore, studies on nonselective endothelin antagonists in pathological models demonstrate a significant impact on the machinery of NO production.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Binding Affinity (IC₅₀) | Rabbit ETA | 1.0 nM | Radioligand binding assay | Cody WL, et al. J Med Chem. 1997. |
| Rat ETB | 40 nM | Radioligand binding assay | Cody WL, et al. J Med Chem. 1997. | |
| NOS Activity | - | ~150% | Aortic endothelial cells from hypercholesterolemic pigs treated with a nonselective ETA/ETB antagonist (RO-48-5695) vs. a selective ETA antagonist. | Miller, V. M., et al. Journal of Applied Physiology. 2001.[1][2] |
| Increase | Total and Ca²⁺-dependent NOS activity was significantly higher in the combined ETA/ETB antagonist group. | Miller, V. M., et al. Journal of Applied Physiology. 2001.[1][2] |
Table 1: Quantitative analysis of this compound binding affinity and the effect of nonselective ET receptor antagonism on Nitric Oxide Synthase (NOS) activity.
Signaling Pathways: The Dichotomy of ET-1 Action on NO Production
ET-1 exerts a bimodal control over nitric oxide synthesis, capable of both stimulation and inhibition depending on the receptor and cellular context. This compound, by blocking both receptor types, intervenes in these competing pathways.
ETB Receptor-Mediated Stimulation of eNOS
Upon binding ET-1, the ETB receptor on endothelial cells initiates a signaling cascade that acutely increases NO production. This is a primary mechanism for ET-1 induced vasodilation.
ETA Receptor-Mediated Inhibition of eNOS
In certain pathological states, sustained high levels of ET-1 can lead to a decrease in NO production. This is often mediated by the ETA receptor and can involve the activation of Protein Kinase C (PKC) or the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which ultimately leads to the downregulation of eNOS expression or activity.[3][4]
This compound Mechanism of Action
This compound acts as a competitive antagonist at both receptors, thereby blocking all downstream signaling initiated by ET-1. Its net effect on NO production is context-dependent. In a healthy state, it may reduce basal ET-1-stimulated NO release. However, in pathological states characterized by ETA-mediated eNOS suppression, this compound can paradoxically restore or increase overall NO bioavailability by blocking the dominant inhibitory pathway.[1][2]
Experimental Protocols
Measurement of Nitric Oxide Production via Griess Assay
This protocol details the indirect measurement of NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in cell culture supernatant.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Note: Store both components protected from light at 4°C. Mix equal volumes of A and B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
Phenol (B47542) red-free cell culture medium.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Plate endothelial cells (e.g., HUVECs, PAECs) in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Wash cells with PBS and replace the medium with phenol red-free medium.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate cells with ET-1 (e.g., 100 nM) for the desired time period (e.g., 30 minutes for acute stimulation).
-
-
Standard Curve Preparation:
-
In empty wells of the 96-well plate, prepare a serial dilution of the 100 µM NaNO₂ standard in phenol red-free medium to generate concentrations from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
-
The final volume in each standard well should be 100 µL.
-
-
Griess Reaction:
-
Carefully collect 100 µL of cell culture supernatant from each experimental well and transfer to a new 96-well plate.
-
Add 100 µL of the freshly mixed Griess Reagent to each well containing standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance of the sodium nitrite standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow Diagram
Conclusion
This compound is an invaluable research tool for probing the multifaceted role of the endothelin system in regulating vascular tone. Its nonselective antagonism of both ETA and ETB receptors highlights the delicate balance between ET-1's pro-vasodilatory (ETB-mediated NO release) and pro-vasoconstrictive (ETA-mediated) effects. The net impact of this compound on nitric oxide production is not monolithic; it is highly dependent on the prevailing physiological or pathological condition. In disease states marked by ET-1-induced suppression of eNOS, nonselective blockade may restore NO homeostasis, a finding with significant therapeutic implications for cardiovascular medicine. The experimental protocols and pathway diagrams provided herein offer a robust framework for researchers to further investigate this complex and critical signaling axis.
References
In-Depth Technical Guide: Early-Stage Renal Studies of Endothelin Receptor Antagonists, Featuring Atrasentan as a Representative Compound
A Note on the Selected Compound: This technical guide focuses on the early-stage renal studies of endothelin receptor antagonists. Due to the limited availability of specific renal function data for PD 156252, this document utilizes data from a well-characterized and representative selective endothelin-A (ETA) receptor antagonist, atrasentan (B1666376) . The findings presented here are illustrative of the potential effects of potent ETA receptor blockade on renal pathophysiology and provide a robust framework for understanding the therapeutic potential of this class of compounds in kidney disease.
Core Concepts: The Endothelin System in Renal Pathophysiology
The endothelin (ET) system, particularly endothelin-1 (B181129) (ET-1), is a powerful mediator of vasoconstriction and has been implicated in the pathogenesis of various kidney diseases.[1][2] ET-1 exerts its effects through two main receptor subtypes: ETA and ETB.[3]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction, cellular proliferation, inflammation, and fibrosis.[4][5] In the kidney, this can result in increased glomerular pressure, podocyte injury, and proteinuria.
-
ETB Receptors: Found on endothelial cells, their activation can lead to the release of vasodilators like nitric oxide and prostacyclin, counteracting the effects of ETA receptor activation.
In pathological states such as diabetic nephropathy and hypertension, an upregulation of the ET-1/ETA receptor axis contributes to the progression of kidney damage. Therefore, selective blockade of the ETA receptor has emerged as a promising therapeutic strategy to mitigate these detrimental effects.
Signaling Pathways and Experimental Workflows
Endothelin-1 Signaling Pathway in Renal Disease
The following diagram illustrates the signaling cascade initiated by ET-1 in renal cells and the point of intervention for ETA receptor antagonists like atrasentan.
Experimental Workflow for Preclinical Evaluation of Atrasentan in a Diabetic Nephropathy Model
This diagram outlines a typical experimental workflow for assessing the efficacy of an ETA receptor antagonist in a rodent model of diabetic nephropathy.
Quantitative Data from Preclinical and Early-Stage Clinical Studies
The following tables summarize the quantitative findings from key studies on atrasentan and avosentan (B1665851) in models of kidney disease.
Preclinical Studies of Atrasentan in Diabetic Rodent Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Albuminuria | Streptozotocin-induced diabetic apolipoprotein E knockout mice | Atrasentan | 7.5 mg/kg/day | 4 weeks | 26.0 ± 6.5% reduction in urinary albumin-to-creatinine ratio (UACR) (P < 0.01) | |
| Glomerular Filtration Rate (GFR) | Streptozotocin-induced diabetic apolipoprotein E knockout mice | Atrasentan | 10 mg/kg/day | 20 weeks | Normalized the decrease in creatinine clearance observed in diabetic animals | |
| Glomerulosclerosis Index | Streptozotocin-induced diabetic apolipoprotein E knockout mice | Atrasentan | 10 mg/kg/day | 20 weeks | Significantly attenuated the increase in glomerulosclerosis index | |
| Mesangial Matrix Accumulation | Streptozotocin-induced diabetic apolipoprotein E knockout mice | Atrasentan | 10 mg/kg/day | 20 weeks | Significantly attenuated mesangial matrix accumulation |
Preclinical Studies of Avosentan in Hypertensive Rodent Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Albuminuria | Double transgenic rats (human renin and angiotensinogen) | Avosentan | 10 mg/kg/day | Not Specified | Median albuminuria of 19.6 mg/24h (compared to untreated) | |
| Avosentan + Valsartan | 10 mg/kg/day + 0.1 mg/kg/day | Not Specified | Median albuminuria of 1.7 mg/24h | |||
| Mortality | Double transgenic rats (human renin and angiotensinogen) | Untreated | - | Not Specified | 100% mortality | |
| Avosentan | 10 mg/kg/day | Not Specified | 55.6% survival rate | |||
| Avosentan + Valsartan | 10 mg/kg/day + 0.1 mg/kg/day | Not Specified | 85.7% survival rate |
Early-Stage Clinical Studies of Atrasentan and Avosentan
| Parameter | Study Population | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Type 2 Diabetes with Nephropathy | Atrasentan | 0.75 mg/day | 8 weeks | 42% reduction from baseline in geometric mean of UACR (P = 0.023 vs. placebo) | |
| Atrasentan | 1.75 mg/day | 8 weeks | 35% reduction from baseline in geometric mean of UACR (P = 0.073 vs. placebo) | |||
| Urinary Albumin Excretion Rate (UAER) | Diabetic Nephropathy with Macroalbuminuria | Avosentan | 5-50 mg/day | 12 weeks | Median relative UAER decreased by 28.7% to 44.8% (vs. 12.1% increase with placebo) | |
| Estimated Glomerular Filtration Rate (eGFR) | Type 2 Diabetes with Overt Nephropathy (ASCEND trial) | Avosentan | 25-50 mg/day | Median 4 months | Slight but significantly greater decrease in eGFR compared to placebo | |
| Proteinuria (UPCR) | IgA Nephropathy (ALIGN trial) | Atrasentan | 0.75 mg/day | 36 weeks | 36.1% reduction in UPCR vs. placebo (p<0.0001) |
Experimental Protocols
Streptozotocin-Induced Diabetic Nephropathy in Mice
This model is widely used to study type 1 diabetic kidney disease.
-
Animals: 8-week-old male C57BL/6J mice are commonly used.
-
Induction of Diabetes:
-
Mice are fasted for 4-6 hours.
-
Streptozotocin (STZ) is dissolved in a sodium citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use.
-
A low-dose protocol involves intraperitoneal (IP) injections of STZ (e.g., 45-55 mg/kg/day) for five consecutive days.
-
-
Confirmation of Diabetes:
-
Two weeks after the final STZ injection, blood glucose levels are measured. Mice with random glucose levels ≥ 230-250 mg/dL are considered diabetic.
-
-
Treatment:
-
Animals are randomized into control and treatment groups.
-
Atrasentan or vehicle is administered daily via oral gavage.
-
-
Monitoring and Sample Collection:
-
Body weight and blood glucose are monitored regularly.
-
For urine collection, mice are placed in metabolic cages for 24 hours to measure urine volume and collect samples for albumin and creatinine analysis.
-
At the end of the study, blood is collected for serum creatinine measurement, and kidneys are harvested for histological and molecular analysis.
-
-
Key Endpoint Measurements:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Urinary albumin is typically measured by ELISA, and creatinine is measured using a colorimetric assay.
-
Glomerular Filtration Rate (GFR): While creatinine clearance can be calculated, more accurate methods in mice involve measuring the clearance of exogenous markers like FITC-inulin.
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and mesangial matrix expansion. Immunohistochemistry is used to detect the accumulation of extracellular matrix proteins like collagen IV.
-
Hypertensive Nephropathy in Double-Transgenic Rats (dTGR)
This model, overexpressing both human renin and human angiotensinogen (B3276523), develops malignant hypertension and severe end-organ damage, including nephropathy.
-
Animals: Double-transgenic rats (dTGR) expressing both human renin and angiotensinogen genes.
-
Study Initiation:
-
At 6 weeks of age, rats typically exhibit elevated blood pressure and albuminuria.
-
Animals are often matched and randomized based on their baseline albuminuria.
-
-
Treatment:
-
Avosentan, alone or in combination with other antihypertensives (like valsartan), or vehicle is administered daily by oral gavage.
-
-
Monitoring and Sample Collection:
-
Systolic blood pressure is monitored, often by tail-cuff plethysmography.
-
24-hour urine is collected in metabolic cages to measure albuminuria.
-
Blood samples are taken to measure serum creatinine.
-
-
Key Endpoint Measurements:
-
Albuminuria: Measured from 24-hour urine collections.
-
Serum Creatinine: An indicator of renal filtration function.
-
Histopathology: Kidney sections are analyzed for glomerular and tubulointerstitial damage, inflammation, and fibrosis.
-
Survival: Mortality is a key outcome in this severe model.
-
Conclusion
Early-stage studies of ETA receptor antagonists, represented here by atrasentan and avosentan, consistently demonstrate a potent effect in reducing albuminuria and proteinuria in various preclinical models and in patients with diabetic nephropathy and IgA nephropathy. These effects are often independent of significant changes in systemic blood pressure, pointing to direct renal mechanisms of action. While the antiproteinuric effects are robust, some early studies with less selective or higher-dosed compounds highlighted a risk of fluid retention, a factor that has been mitigated in more recent trials with lower doses and more selective agents. The data strongly support the continued investigation of selective ETA receptor antagonists as a targeted therapy for chronic kidney diseases characterized by proteinuria.
References
Methodological & Application
PD 156252: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptide dual endothelin A (ETA) and endothelin B (ETB) receptor antagonist. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor and mitogen, exerts its effects through these two G protein-coupled receptor subtypes. By blocking both ETA and ETB receptors, this compound serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, and intracellular calcium mobilization.
Mechanism of Action
This compound competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors. The activation of these receptors by ET-1 initiates a cascade of intracellular signaling events that can lead to diverse cellular responses, including vasoconstriction, cell proliferation, and inflammation. By antagonizing these receptors, this compound effectively blocks these downstream signaling pathways.
Quantitative Data: Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) |
| Endothelin A (ETA) | 1.0 (rabbit) |
| Endothelin B (ETB) | 40 (rat) |
Signaling Pathways
Activation of ETA and ETB receptors by endothelin-1 triggers several key signaling pathways. This compound, by blocking these receptors, inhibits the following downstream cascades:
ETA Receptor Signaling Pathway Blockade by this compound.
ETB Receptor Signaling Pathway Blockade by this compound.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: this compound can be used on a variety of cell lines that express endothelin receptors, such as vascular smooth muscle cells (VSMCs), endothelial cells, cardiac fibroblasts, and various cancer cell lines.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 1-10 mM. Store the stock solution at -20°C. Further dilute the stock solution in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation in response to endothelin-1.
Materials:
-
96-well cell culture plates
-
Endothelin-1 (ET-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional): To reduce basal proliferation rates, replace the medium with serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.
-
Add ET-1 (e.g., 10 nM) to the wells, with and without this compound. Include control wells with no treatment, ET-1 alone, and this compound alone.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Cell Proliferation Assay Workflow.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the ability of this compound to inhibit ET-1-induced cell migration.
Materials:
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Endothelin-1 (ET-1)
-
This compound
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete culture medium containing ET-1 (e.g., 10 nM) to the lower chamber.
-
Cell Suspension: Resuspend serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) for 30 minutes.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol (B129727) for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution and the absorbance measured.
Data Analysis: Quantify the number of migrated cells per field and compare the different treatment groups.
Cell Migration Assay Workflow.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol measures the effect of this compound on ET-1-induced changes in intracellular calcium concentration.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorimeter or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM of the calcium indicator dye and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
Treatment:
-
Add this compound (e.g., 100 nM) and incubate for 5-10 minutes.
-
Add ET-1 (e.g., 10 nM) and continue to record the fluorescence signal.
-
-
Data Acquisition: Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm.
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular calcium concentration.
Calcium Mobilization Assay Workflow.
Troubleshooting
-
Low signal in proliferation assay: Ensure optimal cell seeding density and extend the incubation time. Check the viability of the cells and the activity of the MTT reagent.
-
High background in migration assay: Ensure complete removal of non-migrated cells from the top of the insert. Optimize the serum concentration in the chemoattractant.
-
No calcium response: Confirm that the cell line expresses functional endothelin receptors. Check the quality and loading efficiency of the calcium indicator dye.
Conclusion
This compound is a versatile pharmacological tool for studying the multifaceted roles of the endothelin system in cell biology. The protocols outlined above provide a framework for investigating its effects on key cellular functions. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.
Application Notes and Protocols for Endothelin Receptor Antagonists in Mouse Models
Note: Extensive searches did not yield specific information for a compound designated "PD 156252." It is plausible that this is a typographical error. The following application notes and protocols are based on the well-characterized class of Endothelin Receptor Antagonists , which are likely relevant to the intended query.
Introduction
Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin (ET), a potent vasoconstrictor peptide. There are two main endothelin receptor subtypes: ETA and ETB.[1][2] The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[1][2] ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of endothelin from circulation.[1] ERAs can be selective for the ETA receptor or dual antagonists, blocking both ETA and ETB receptors. These compounds are investigated for their therapeutic potential in various conditions, including pulmonary arterial hypertension, atherosclerosis, and certain cancers.
Recommended Dosage in Mouse Models
The dosage of endothelin receptor antagonists in mouse models can vary significantly depending on the specific compound, the mouse model of disease, and the route of administration. Below is a summary of dosages for two common ERAs, bosentan (B193191) (a dual ETA/ETB antagonist) and sitaxentan (a selective ETA antagonist), as reported in preclinical studies.
| Compound | Dosage | Route of Administration | Mouse Model | Key Findings |
| Bosentan | 100 mg/kg/day | Oral (per os) | ApoE-/- mice with streptozotocin-induced diabetes | Reduced atherosclerosis progression and plaque vulnerability. |
| Sitaxentan | 1-100 nM (in vitro); implied in vivo efficacy comparable to atrasentan (B1666376) at 10 mg/kg | Isometric wire myography (in vitro); Intraluminal injury model (in vivo) | C57Bl/6 mice | Selective antagonism of ETA receptors; reduced neointimal lesion formation. |
Experimental Protocols
In Vivo Study of an Endothelin Receptor Antagonist in a Mouse Model of Atherosclerosis
This protocol provides a general framework for evaluating the efficacy of an endothelin receptor antagonist in a mouse model of atherosclerosis.
1. Animal Model
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis.
-
Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: To induce atherosclerosis, feed mice a high-fat diet for a specified period (e.g., 14 weeks).
-
Induction of Comorbidities (Optional): To model diabetic atherosclerosis, diabetes can be induced with streptozotocin.
2. Compound Preparation and Administration
-
Preparation: The formulation of the endothelin receptor antagonist will depend on its solubility and the chosen route of administration. For oral administration, the compound may be mixed with the feed or administered by gavage.
-
Dosage: Based on literature, a starting point for a dual ERA like bosentan could be 100 mg/kg/day. For a selective ETA antagonist, a lower dose may be appropriate, and pilot studies are recommended to determine the optimal dose.
-
Administration:
-
Oral Gavage: Dissolve or suspend the compound in a suitable vehicle (e.g., sterile water, saline, or a suspension agent). Administer the solution directly into the stomach using a gavage needle.
-
Dietary Admixture: The compound can be mixed into the high-fat diet at a concentration calculated to provide the desired daily dose based on average food consumption.
-
3. Experimental Groups
-
Control Group: Receives the vehicle or standard diet without the investigational compound.
-
Treatment Group(s): Receives the endothelin receptor antagonist at one or more dose levels.
-
Positive Control (Optional): A group treated with a compound known to affect atherosclerosis (e.g., atorvastatin).
4. Evaluation of Efficacy
-
Atherosclerotic Plaque Analysis: At the end of the study period, euthanize the mice and perfuse the vascular system. The aorta can be dissected, stained (e.g., with Oil Red O), and the plaque area quantified.
-
Histological Analysis: Aortic sections can be analyzed for plaque composition, including collagen content, inflammatory cell infiltration, and smooth muscle cell content.
-
Biomarker Analysis: Blood samples can be collected to measure lipid profiles, inflammatory markers (e.g., TNF-α, MCP-1), and other relevant biomarkers.
Signaling Pathway
The diagram below illustrates the signaling pathway of endothelin and the mechanism of action of endothelin receptor antagonists. Endothelin-1 (ET-1) binds to ETA and ETB receptors. ETA receptor activation on vascular smooth muscle cells (VSMCs) leads to vasoconstriction and proliferation. ETB receptor activation on endothelial cells promotes vasodilation and ET-1 clearance. Endothelin receptor antagonists block these receptors, thereby inhibiting the downstream effects of ET-1.
Caption: Endothelin signaling and antagonism.
References
Application Notes and Protocols for Western Blot Analysis of ETB Receptors Using PD 156252
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PD 156252, a potent Endothelin B (ETB) receptor antagonist, in the Western blot analysis of ETB receptor expression. This document outlines the necessary protocols, from sample preparation to data interpretation, and includes key binding characteristics of this compound.
Introduction to this compound
This compound is a highly potent and specific antagonist for both the Endothelin A (ETA) and Endothelin B (ETB) receptors.[1][2] It is a pseudopeptide compound that exhibits enhanced proteolytic stability and cellular permeability, making it a valuable tool for in vitro studies of the endothelin system.[1] Understanding the effect of this antagonist on ETB receptor expression is crucial for elucidating the receptor's role in various physiological and pathological processes.
Key Characteristics of this compound
A summary of the binding affinity of this compound for endothelin receptors is provided in the table below. This data is essential for determining appropriate experimental concentrations.
| Receptor Subtype | Ligand | Species | IC50 (nM) |
| ETB | This compound | Rat | 40 |
| ETA | This compound | Rabbit | 1.0 |
Table 1: Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the rat ETB and rabbit ETA receptors, indicating its high affinity for both receptor subtypes.[3]
Experimental Applications
Western blotting is a powerful technique to investigate the relative abundance of the ETB receptor protein in cell lysates or tissue homogenates. By treating cells or tissues with this compound, researchers can explore several aspects of ETB receptor biology:
-
Receptor Downregulation/Upregulation: Determine if chronic exposure to an antagonist alters the total cellular expression levels of the ETB receptor.
-
Signaling Pathway Analysis: Investigate the role of ETB receptor signaling in cellular processes by observing changes in downstream protein expression or phosphorylation status in the presence of the antagonist.
-
Drug Specificity and Efficacy: Validate the antagonistic effect of this compound on ETB receptor-mediated cellular responses.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a Western blot experiment and the signaling pathway of the ETB receptor.
References
- 1. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a potent combined pseudopeptide endothelin-A/endothelin-B receptor antagonist, Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (this compound): examination of its pharmacokinetic and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD 156252 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PD 156252, a potent endothelin (ET) receptor antagonist, in isolated organ bath experiments. This document outlines the mechanism of action, experimental protocols for assessing its antagonistic activity on vascular and non-vascular smooth muscle, and methods for quantitative data analysis.
Introduction to this compound
This compound is a synthetic hexapeptide that acts as a high-affinity antagonist for both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen, exerts its effects through these receptors. The inappropriate activation of the endothelin system is implicated in various cardiovascular and inflammatory diseases. This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system in isolated tissues.
Mechanism of Action
This compound competitively inhibits the binding of endothelin peptides (e.g., ET-1) to ETA and ETB receptors located on the surface of smooth muscle cells and other cell types. In vascular smooth muscle, the activation of ETA receptors by ET-1 primarily mediates vasoconstriction. This process is initiated through a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking these receptors, this compound prevents this signaling cascade and inhibits ET-1-induced smooth muscle contraction.
Data Presentation: Quantitative Analysis of this compound Activity
The antagonistic properties of this compound are quantified by its ability to shift the concentration-response curve of an agonist, such as ET-1, to the right. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | IC50 (nM) |
| ETA | Rabbit | 1.0[1] |
| ETB | Rat | 40[1] |
Table 2: Representative Data for Schild Analysis of an Endothelin Antagonist
| Antagonist Concentration (M) | Log [Antagonist] | EC50 of ET-1 (M) | Dose Ratio (DR) | Log (DR-1) |
| 0 | - | 1.0 x 10⁻⁹ | 1 | - |
| 1 x 10⁻⁸ | -8.0 | 3.0 x 10⁻⁹ | 3 | 0.30 |
| 3 x 10⁻⁸ | -7.5 | 1.0 x 10⁻⁸ | 10 | 0.95 |
| 1 x 10⁻⁷ | -7.0 | 3.0 x 10⁻⁸ | 30 | 1.46 |
Note: This table presents hypothetical data to illustrate the principles of Schild analysis. Actual experimental values will vary.
Experimental Protocols
The following are detailed protocols for utilizing this compound in isolated organ bath experiments with rodent aortic rings and tracheal smooth muscle.
Protocol 1: Evaluation of this compound on Endothelin-1-Induced Contraction in Isolated Rat Aortic Rings
1. Materials and Reagents:
-
This compound
-
Endothelin-1 (ET-1)
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Isolated organ bath system with isometric force transducers
2. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic cavity and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
3. Experimental Setup:
-
Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with 60 mM KCl.
4. Experimental Procedure (Schild Analysis):
-
After washing out the KCl and allowing the tissue to return to baseline, record a cumulative concentration-response curve for ET-1 (e.g., 10⁻¹¹ to 10⁻⁷ M).
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Pre-incubate the aortic rings with a specific concentration of this compound (e.g., 10⁻⁸ M, 3 x 10⁻⁸ M, 10⁻⁷ M) or vehicle for 30-45 minutes.
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for ET-1.
-
Use separate tissues for each concentration of this compound.
5. Data Analysis:
-
Calculate the EC50 values for ET-1 in the absence and presence of each concentration of this compound.
-
Determine the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot by graphing log(DR-1) versus the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Protocol 2: Investigation of this compound on Endothelin-1-Induced Contraction in Isolated Guinea Pig Tracheal Rings
1. Materials and Reagents:
-
As per Protocol 1, with the exception of using guinea pigs instead of rats.
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Remove excess connective tissue and cut the trachea into individual rings (2-3 cartilage bands wide).
-
Cut the cartilage opposite the smooth muscle to form a tracheal strip.
3. Experimental Setup:
-
Suspend each tracheal strip in an organ bath chamber containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 1.0 g and allow for a 60-minute equilibration period with regular washes.
4. Experimental Procedure:
-
Follow the same procedure as outlined in Protocol 1 (Schild Analysis), adjusting the ET-1 concentration range as necessary to elicit a full concentration-response curve in this tissue.
5. Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the pA2 value of this compound in tracheal smooth muscle.
Mandatory Visualizations
Caption: Endothelin-1 Signaling Pathway in Smooth Muscle.
Caption: Isolated Organ Bath Experimental Workflow.
References
Application Notes and Protocols for Studying Vasoconstriction with PD 156252
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[1][2] Its effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[3][4] The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction.[5] PD 156252 is a potent and selective antagonist of the ETA receptor, making it a valuable pharmacological tool for investigating the role of the ETA receptor in vasoconstriction and for the development of novel therapeutics.
These application notes provide detailed protocols for studying the vasoconstrictor effects of ET-1 and their inhibition by this compound in both isolated blood vessels and cell-based assays.
Quantitative Data for this compound
| Parameter | Species/Receptor | Value | Reference |
| IC50 | Rabbit ETA | 1.0 nM | |
| IC50 | Rat ETB | 40 nM |
Note: The IC50 is the concentration of an inhibitor required to reduce the rate of a biological reaction by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of this compound for the ETA receptor over the ETB receptor is evident from the significantly lower IC50 value for the ETA receptor.
Signaling Pathway of ET-1 Induced Vasoconstriction
The binding of Endothelin-1 to its G protein-coupled receptors on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction.
Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.
Experimental Protocols
Protocol 1: Isolated Blood Vessel Vasoconstriction Assay using Wire Myography
This protocol details the methodology for assessing the effect of this compound on ET-1-induced vasoconstriction in isolated arterial rings.
1. Materials and Reagents:
-
Isolated arteries (e.g., rat aorta, mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
2. Experimental Procedure:
-
Vessel Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Vessel:
-
Mount the arterial rings on the two wires of the wire myograph chamber.
-
Submerge the mounted rings in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined during normalization).
-
Replace the Krebs solution every 15-20 minutes.
-
To check for viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl, assess endothelium integrity by pre-contracting with phenylephrine (B352888) (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
-
ET-1 Concentration-Response Curve:
-
After a washout period, add cumulative concentrations of ET-1 (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the bath and record the contractile response until a stable plateau is reached at each concentration.
-
-
Inhibition with this compound:
-
Wash the rings to return to baseline tension.
-
Incubate a set of rings with a specific concentration of this compound (e.g., 10⁻⁸ M) for 30 minutes.
-
Repeat the cumulative ET-1 concentration-response curve in the presence of this compound.
-
3. Data Analysis:
-
Record the tension generated by the arterial rings.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of this compound.
-
Calculate the EC50 values for ET-1 from the curves. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates antagonism.
Protocol 2: Cell-Based Intracellular Calcium Assay
This protocol describes a method to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization in vascular smooth muscle cells.
1. Materials and Reagents:
-
Primary vascular smooth muscle cells (VSMCs) or a suitable cell line expressing ETA receptors.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Endothelin-1 (ET-1)
-
This compound
-
Microplate reader with fluorescence detection capabilities.
2. Experimental Procedure:
-
Cell Culture:
-
Culture VSMCs in appropriate flasks or plates until they reach 80-90% confluency.
-
For the assay, seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with a fluorescent calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Inhibitor Incubation:
-
Add different concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
ET-1 Stimulation and Measurement:
-
Place the 96-well plate in the microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a specific concentration of ET-1 (typically the EC80 concentration, predetermined in a separate experiment) to all wells simultaneously using an automated injection system if available.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well after the addition of ET-1.
-
Normalize the data to the response of the vehicle control (100% activation).
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the effect of an antagonist on agonist-induced vasoconstriction.
Caption: Workflow for isolated blood vessel vasoconstriction assay.
References
- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 2. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
PD 156252: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PD 156252 is a potent, non-peptidic dual endothelin ETA and ETB receptor antagonist.[1] As a tool compound, it is invaluable for investigating the physiological and pathophysiological roles of the endothelin system in the cardiovascular system. Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor and is implicated in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. By blocking the actions of ET-1 at its receptors, this compound allows for the elucidation of the endothelin pathway's contribution to these conditions.
The dual antagonism of both ETA and ETB receptors by this compound provides a comprehensive blockade of the endothelin system. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors, found on endothelial cells and smooth muscle cells, have more complex roles, including mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction. The use of this compound can, therefore, help to unravel the net effect of endothelin signaling in various experimental models.
In cardiovascular research, this compound can be employed in a range of in vitro and in vivo studies. In vitro, it is useful for studying the effects of endothelin on isolated blood vessels, cultured cardiac cells, and in receptor binding assays. In vivo, this compound can be administered to animal models of cardiovascular disease to investigate the therapeutic potential of endothelin receptor antagonism on parameters such as blood pressure, cardiac hypertrophy, and vascular remodeling.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Receptor Subtype | Species | Value | Reference |
| IC50 | ETA | Rabbit | 1.0 nM | [1] |
| IC50 | ETB | Rat | 40 nM | [1] |
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Caption: Simplified signaling pathway of ETA and ETB receptors.
Experimental Workflow for In Vitro Vasoconstriction Assay
Caption: Workflow for assessing this compound's effect on vasoconstriction.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radiolabeled endothelin-1 ([125I]ET-1).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microtiter plate, add cell membranes (20-50 µg protein), [125I]ET-1 (e.g., 25 pM), and either vehicle or varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Protocol 2: In Vitro Functional Assay - Vasoconstriction in Isolated Aortic Rings
Objective: To assess the functional antagonist activity of this compound against ET-1-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Endothelin-1 (ET-1).
-
This compound.
-
Isolated organ bath system with force transducers.
Procedure:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
Test the viability of the rings by contracting them with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
After washout and return to baseline, obtain a cumulative concentration-response curve to ET-1 (e.g., 10-10 to 10-7 M).
-
Wash the rings and allow them to return to baseline.
-
Incubate the rings with a selected concentration of this compound (e.g., 10 nM, 100 nM) for 30-60 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve to ET-1.
-
Analyze the data to determine the rightward shift in the ET-1 concentration-response curve caused by this compound, which indicates competitive antagonism.
Protocol 3: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model (Example)
Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) in a model of hypertension (e.g., spontaneously hypertensive rat - SHR).
Materials:
-
Spontaneously hypertensive rats (SHR).
-
Normotensive control rats (e.g., Wistar-Kyoto).
-
This compound.
-
Vehicle for this compound (e.g., saline, DMSO).
-
Anesthesia (e.g., isoflurane).
-
Telemetry system or indwelling arterial catheter for blood pressure monitoring.
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Implant telemetry transmitters or arterial catheters for continuous blood pressure monitoring according to established surgical procedures. Allow for a recovery period of at least 5-7 days.
-
Record baseline blood pressure for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.
-
Prepare a solution of this compound in a suitable vehicle. The dose will need to be determined based on preliminary studies (e.g., starting with 1-10 mg/kg).
-
Administer this compound to the SHR via a chosen route (e.g., intravenous, intraperitoneal, or oral). A control group should receive the vehicle alone.
-
Continuously monitor blood pressure and heart rate for several hours post-administration to observe the acute effects. For chronic studies, administer this compound daily for a specified period (e.g., 2-4 weeks) and monitor blood pressure regularly.
-
Analyze the data by comparing the changes in mean arterial pressure from baseline in the this compound-treated group to the vehicle-treated control group.
Disclaimer: The experimental protocols provided are examples and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for Cell-based Assays Using PD 156252
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptidic dual endothelin A (ETA) and endothelin B (ETB) receptor antagonist. As a hexapeptide, it was designed to have enhanced proteolytic stability and cellular permeability while maintaining high affinity for both endothelin receptor subtypes.[1][2] Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular, renal, and pulmonary diseases. Consequently, antagonists of the endothelin system, such as this compound, are valuable research tools for investigating the roles of ETA and ETB receptors in cellular signaling and for the potential development of novel therapeutics.
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound and other endothelin receptor antagonists.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell-based assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Cell/Tissue Source | Assay Type | IC50 (nM) | Ki (nM) | pA2 | Reference |
| Rabbit ETA | [¹²⁵I]-ET-1 | Rabbit ETA receptor membranes | Radioligand Binding | 1.0 | - | - | [1] |
| Rat ETB | [¹²⁵I]-ET-1 | Rat ETB receptor membranes | Radioligand Binding | 40 | - | - | [1] |
Note: Additional quantitative data from further studies would be populated here.
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1 (ET-1), these receptors activate various intracellular signaling cascades. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Another significant pathway involves the Gα12/13 proteins, which activate the Rho/Rho kinase pathway, leading to the inhibition of myosin light chain phosphatase and resulting in smooth muscle contraction. This compound, as an antagonist, blocks the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting these downstream signaling events.
References
Administration of PD 156252 for Long-Term Animal Studies: Application Notes and Protocols
Section 1: PF-07209960 (Anti-PD-1-IL-15 Fusion Protein)
Application Notes
Mechanism of Action: PF-07209960 is a bispecific fusion protein composed of an anti-PD-1 antibody and an engineered IL-15 cytokine mutein. This molecule is designed to target the programmed cell death protein 1 (PD-1) receptor, which is expressed on the surface of activated T cells. By binding to PD-1, the antibody component blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby preventing the inhibition of T cell activation. The IL-15 component of the fusion protein then provides a potent stimulatory signal to the T cells, promoting their proliferation and effector functions. This targeted delivery of IL-15 to PD-1-expressing T cells aims to enhance the anti-tumor immune response while potentially reducing systemic toxicities associated with non-targeted IL-15 administration.
Experimental Protocols
Long-Term Animal Study Protocol (Based on Cynomolgus Monkey Studies)
-
Animal Model: Cynomolgus monkeys are a pharmacologically relevant species for this class of therapeutic.[1]
-
Housing and Husbandry: Animals should be housed in accordance with institutional guidelines and regulations. Standard environmental enrichment and social housing should be provided.
-
Dose Preparation:
-
Reconstitute the lyophilized PF-07209960 with sterile water for injection.
-
Further dilute with a sterile, non-pyrogenic solution (e.g., 0.9% sodium chloride) to the final desired concentrations.
-
Prepared solutions should be handled under aseptic conditions.
-
-
Administration Routes:
-
Intravenous (IV) Bolus Injection: Administer via a suitable vein (e.g., cephalic or saphenous).
-
Subcutaneous (SC) Injection: Administer in a region with loose skin, such as the dorsal scapular region.
-
-
Dosing Regimen:
-
Monitoring and Sample Collection:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appetite, and body weight.
-
Blood Sampling: Collect blood at predetermined time points for pharmacokinetic analysis and immunophenotyping.
-
Biomarker Analysis: Analyze blood samples for cytokine levels (e.g., IL-6, IFNγ, IL-10) and phosphorylation of STAT5 (pSTAT5) in lymphocytes as a marker of IL-15 signaling.[2]
-
-
Endpoint Analysis:
-
At the end of the study, perform a complete necropsy.
-
Collect tissues for histopathological examination.
-
Data Presentation
Table 1: Summary of Pharmacokinetic and Toxicity Data for PF-07209960 in Cynomolgus Monkeys
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dose Range (PK/PD) | 0.01, 0.03, 0.1 mg/kg | 0.01, 0.03, 0.1, 0.3 mg/kg |
| Dose Range (Toxicity) | Not specified in provided results | 0.1, 0.3, 1, 3 mg/kg |
| Terminal Half-life (T1/2) | 8 hours (at 0.03 mg/kg), 13 hours (at 0.1 mg/kg)[1][2] | Not specified in provided results |
| No Observed Adverse Effect Level (NOAEL) | Not specified in provided results | 0.3 mg/kg/dose[2] |
| Highest Non-Severely Toxic Dose (HNSTD) | Not specified in provided results | 0.3 mg/kg/dose[2] |
| Key Toxicities (at ≥1 mg/kg) | PF-07209960-related mortality[2] | PF-07209960-related mortality[2] |
Visualizations
Caption: Experimental workflow for long-term studies of PF-07209960.
Caption: Signaling pathway of PF-07209960 on a T cell.
Section 2: PD176252 (Gastrin-Releasing Peptide Receptor Antagonist)
Application Notes
Mechanism of Action: PD176252 is a potent antagonist of the bombesin (B8815690) receptor subtypes BB1 (neuromedin B receptor) and BB2 (gastrin-releasing peptide receptor, GRPR). These receptors are G protein-coupled receptors that are overexpressed in various types of cancer cells. Upon activation by their ligands, they initiate signaling cascades that promote cell proliferation and survival. PD176252 acts as a small molecule inhibitor, blocking the binding of endogenous ligands to these receptors and thereby inhibiting the growth of cancer cells.
Experimental Protocols
General Long-Term Animal Study Protocol for a Small Molecule Inhibitor
-
Animal Model: The choice of animal model will depend on the cancer type being studied (e.g., nude mice for xenograft models).
-
Formulation and Vehicle Selection:
-
Determine the solubility of PD176252 in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, or a combination with solubilizing agents like Tween 80 or PEG400).
-
Conduct a vehicle tolerability study to ensure the chosen vehicle does not cause adverse effects.
-
-
Dose-Finding Study (Maximum Tolerated Dose - MTD):
-
Administer escalating doses of PD176252 to small groups of animals.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The MTD is the highest dose that does not cause unacceptable toxicity.
-
-
Administration Routes:
-
Oral Gavage (PO): Suitable for soluble and orally bioavailable compounds.
-
Intraperitoneal (IP) Injection: A common route for preclinical studies.
-
The choice of route will depend on the pharmacokinetic properties of the compound.
-
-
Long-Term Efficacy Study:
-
Implant tumor cells in the selected animal model.
-
Once tumors are established, randomize animals into treatment and control groups.
-
Administer PD176252 at doses at or below the MTD on a predetermined schedule (e.g., daily, twice daily).
-
Measure tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors and major organs for histopathological and biomarker analysis.
-
Data Presentation
Table 2: Template for Summarizing Long-Term Study Data for PD176252
| Parameter | Vehicle Control | PD176252 (Low Dose) | PD176252 (Mid Dose) | PD176252 (High Dose) |
| Dose and Schedule | e.g., Vehicle, PO, daily | e.g., X mg/kg, PO, daily | e.g., Y mg/kg, PO, daily | e.g., Z mg/kg, PO, daily |
| Mean Tumor Volume (end of study) | ||||
| Tumor Growth Inhibition (%) | N/A | |||
| Mean Body Weight Change (%) | ||||
| Adverse Events |
Visualizations
Caption: General experimental workflow for a small molecule inhibitor like PD176252.
Caption: Signaling pathway of a GRPR antagonist like PD176252.
References
Application Notes and Protocols: Measuring ETB Receptor Occupancy with PD 156252
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular physiology and various pathological processes. The ETB receptor, in particular, is involved in diverse functions, including vasodilation, clearance of circulating ET-1, and regulation of cell growth and development. Dysregulation of the ETB receptor has been implicated in cardiovascular diseases, cancer, and neurodegenerative disorders.
PD 156252 is a potent, non-peptide antagonist of endothelin receptors, exhibiting a high affinity for both ETA and ETB subtypes. Specifically, it has been shown to have an IC50 of 40 nM for the rat ETB receptor.[1] Understanding the interaction of this compound with the ETB receptor is crucial for elucidating the receptor's function and for the development of novel therapeutics targeting the endothelin system.
These application notes provide detailed protocols for measuring the occupancy of the ETB receptor by this compound using in vitro radioligand binding assays and functional cell-based assays.
Data Presentation
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Species | IC50 (nM) | Reference |
| ETA | Rabbit | 1.0 | [1] |
| ETB | Rat | 40 | [1] |
Signaling Pathways and Experimental Workflow
The ETB receptor primarily couples to Gq and Gi proteins, initiating downstream signaling cascades. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK).
The following diagram illustrates a typical experimental workflow for determining the receptor occupancy of this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the ETB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues known to express a high density of ETB receptors (e.g., rat cerebellum, or a cell line recombinantly expressing the ETB receptor such as CHO-ETB or U2OS-ETB).
-
Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [125I]-ET-1 (final concentration ~50 pM), and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled ET-1 (final concentration 1 µM), 50 µL of [125I]-ET-1, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10^-11 to 10^-5 M), 50 µL of [125I]-ET-1, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Radioactivity Measurement: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism - Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETB receptor.
Materials:
-
Cells: A cell line stably expressing the ETB receptor (e.g., U2OS-ETB or 1321N1 astrocytoma cells).
-
ETB Agonist: Endothelin-1 (ET-1).
-
ETB Antagonist: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the ETB-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound (e.g., 10^-10 to 10^-5 M) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (no antagonist).
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence for 10-20 seconds.
-
Add a fixed concentration of ET-1 (e.g., a concentration that gives ~80% of the maximal response, EC80) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
-
Protocol 3: Downstream Signaling - ERK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit ET-1-induced phosphorylation of ERK, a downstream signaling event of ETB receptor activation.
Materials:
-
Cells: ETB-expressing cells (e.g., CHO-ETB).
-
ETB Agonist: Endothelin-1 (ET-1).
-
ETB Antagonist: this compound.
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Culture and Starvation: Grow ETB-expressing cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with ET-1 (e.g., 100 nM) for 5-10 minutes. Include a vehicle control and an ET-1 only control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each condition.
-
Plot the percentage of inhibition of ET-1-induced ERK phosphorylation against the logarithm of the this compound concentration to determine the IC50.
-
References
Troubleshooting & Optimization
PD 156252 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 176252.
Troubleshooting Guide: Solubility Issues
Problem: My PD 176252 is not dissolving.
PD 176252 is a non-peptide antagonist for the gastrin-releasing peptide receptor (GRP-R, BB2) and the neuromedin B receptor (NMB-R, BB1)[1]. Like many small molecules, it can exhibit limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO)[1].
Solution Workflow:
References
Technical Support Center: Optimizing PD 156252 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 156252, a potent non-selective endothelin receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments and optimize the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB). Its primary mechanism of action is to competitively inhibit the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and mitogen, to its receptors. By blocking both ETA and ETB receptors, this compound can inhibit the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: A typical starting concentration range for in vitro cellular assays is between 1 nM and 1 µM. Based on its reported IC50 values, a concentration of 10-100 times the IC50 is often a good starting point for achieving significant receptor blockade. For this compound, which has an IC50 of approximately 1.0 nM for ETA and 40 nM for ETB, a starting range of 10 nM to 1 µM would be appropriate for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store stock solutions of this compound?
-
Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium or buffer. Be aware of the final DMSO concentration in your experiment, as high concentrations (>0.5%) can have cytotoxic effects.
Q4: What are the expected downstream effects of treating cells with this compound?
A4: By blocking ET-1 signaling, this compound is expected to inhibit several downstream cellular responses, including:
-
Inhibition of Calcium Mobilization: ET-1 binding to its receptors typically leads to a rapid increase in intracellular calcium.[2][3] this compound should block or significantly reduce this calcium influx.
-
Vasorelaxation: In ex vivo vascular ring assays, this compound should inhibit or reverse the vasoconstriction induced by ET-1.
-
Anti-proliferative Effects: In cell proliferation assays, this compound can inhibit the mitogenic effects of ET-1 on various cell types, such as smooth muscle cells.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Suboptimal or no efficacy of this compound | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the ET-1 receptors in your system. 2. Degraded Compound: Improper storage or repeated freeze-thaw cycles may have degraded the compound. 3. Low Receptor Expression: The cell line or tissue used may have low expression levels of ETA and ETB receptors. 4. High Agonist Concentration: The concentration of ET-1 used to stimulate the cells may be too high, outcompeting the antagonist. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM). 2. Prepare fresh stock solutions from a new aliquot or vial of the compound. 3. Verify the expression of endothelin receptors in your experimental model using techniques like qPCR or Western blotting. Consider using a cell line known to have high endothelin receptor expression (e.g., A-10 cells). 4. Perform a dose-response curve for ET-1 to determine its EC50 in your system and use a concentration at or near the EC80 for antagonist studies. |
| High background signal or off-target effects | 1. Compound Cytotoxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. 2. Non-specific Binding: At high concentrations, the compound may bind to other receptors or proteins, leading to unintended effects. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. Ensure the final DMSO concentration is below 0.5%. 2. Lower the concentration of this compound to a range closer to its IC50 values. If off-target effects are suspected, consider using a structurally different endothelin receptor antagonist as a control. For known off-target liabilities of dual ET antagonists, consider potential effects on liver enzymes and fluid retention.[4] |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can affect receptor expression and signaling. 2. Inconsistent Compound Handling: Variations in the preparation and dilution of this compound can lead to different effective concentrations. 3. Assay Variability: Minor variations in incubation times, temperatures, or reagent concentrations can impact the results. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Prepare a large batch of high-concentration stock solution and aliquot for single-use to ensure consistency. 3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. It is recommended to determine the optimal concentration for your specific experimental setup.
| Compound | Target | Assay Type | Reported IC50 |
| This compound | ETA Receptor | Radioligand Binding | 1.0 nM |
| ETB Receptor | Radioligand Binding | 40 nM |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and agonist concentration used.[5]
Experimental Protocols
Endothelin-1 Induced Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization in a suitable cell line (e.g., A-10, rat aortic smooth muscle cells).
Materials:
-
A-10 cell line (or other cell line with endogenous ETA/ETB expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed A-10 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control (e.g., DMSO) wells.
-
-
ET-1 Stimulation and Measurement:
-
Prepare an ET-1 solution in HBSS at 2x the final desired concentration (typically the EC80 concentration, e.g., 10 nM).
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity over time (e.g., every 1-2 seconds for at least 2 minutes).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Add the ET-1 solution to all wells simultaneously using the plate reader's injection system.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control and plot the response as a function of this compound concentration to determine the IC50 value.
-
Ex Vivo Rat Aortic Ring Vasoconstriction Assay
This protocol details the methodology to assess the inhibitory effect of this compound on ET-1-induced vasoconstriction in isolated rat aortic rings.[4][6][7][8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound
-
Endothelin-1 (ET-1)
-
Acetylcholine (B1216132) (ACh)
-
Wire myograph system with organ baths
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation:
-
Euthanize a rat according to approved institutional protocols.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths of the wire myograph system, filled with Krebs-Henseleit solution and continuously bubbled with carbogen at 37°C.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
After washing, assess endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Antagonist Incubation:
-
Wash the rings and allow them to return to baseline tension.
-
Add different concentrations of this compound (or vehicle control) to the organ baths and incubate for 30 minutes.
-
-
ET-1-Induced Contraction:
-
Generate a cumulative concentration-response curve for ET-1 (e.g., 10-10 to 10-7 M) in the presence of the different concentrations of this compound.
-
-
Data Analysis:
-
Record the contractile force generated in response to ET-1.
-
Express the contraction as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the presence and absence of this compound to determine the shift in the EC50 and calculate the pA2 value for the antagonist.
-
Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a calcium mobilization assay.
References
- 1. Endothelin-1 induces changes in the expression levels of steroidogenic enzymes and increases androgen receptor and testosterone production in the PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium mobilization and Na+/H+ antiport activation by endothelin in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin mediates superoxide production and vasoconstriction through activation of NADPH oxidase and uncoupled nitric-oxide synthase in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of prostanoid-mediated contraction to endothelin-1 after hypoxia in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 Induces Contraction of Female Rat Internal Pudendal and Clitoral Arteries through ETA Receptor and Rho-Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
Technical Support Center: Troubleshooting Off-Target Effects of PD 176252
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing PD 176252. The following information is designed to help troubleshoot potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are using PD 176252 as a selective antagonist for the gastrin-releasing peptide receptor (GRPR/BB2) and neuromedin-B receptor (NMBR/BB1), but we are observing unexpected cellular responses. What could be the cause?
A: A significant off-target effect of PD 176252 is its potent agonist activity at human formyl-peptide receptors (FPR1, FPR2, and FPR3)[1][2][3]. Therefore, the unexpected cellular responses may be mediated by the activation of these receptors, rather than or in addition to the intended antagonism of BB1/BB2 receptors.
Q2: How can we confirm if the observed effects in our experiment are due to FPR activation by PD 176252?
A: To determine if the observed effects are FPR-mediated, you can perform several control experiments:
-
Use a selective FPR antagonist: Pre-treat your cells with a known selective FPR antagonist before adding PD 176252. If the unexpected response is blocked or attenuated, it strongly suggests the involvement of FPRs.
-
Test other BB1/BB2 antagonists: Employ a structurally different BB1/BB2 antagonist that is not known to interact with FPRs. If this alternative antagonist does not produce the same unexpected effects, it further implicates the off-target activity of PD 176252.
-
Use cells lacking FPRs: If available, utilize cell lines that do not express the specific FPR subtypes (FPR1, FPR2, or FPR3) to see if the effect is absent.
Q3: What are the known on-target and off-target activities of PD 176252?
A: PD 176252 was developed as a high-affinity, non-peptide antagonist for bombesin (B8815690) receptors. However, it also exhibits potent agonist activity at formyl-peptide receptors. A summary of its pharmacological profile is provided in the data table below.
Data Presentation
Table 1: Pharmacological Profile of PD 176252
| Target Receptor | Intended Action | Reported Affinity (Ki) / Potency (EC50) | Reference |
| Neuromedin-B Receptor (BB1) | Antagonist | Ki = 0.15 nM (human) | [4] |
| Gastrin-Releasing Peptide Receptor (BB2) | Antagonist | Ki = 1.0 nM (human) | [4] |
| Formyl-Peptide Receptor 1 (FPR1) | Agonist | EC50 = 0.31 µM (in HL-60 cells) | |
| Formyl-Peptide Receptor 2 (FPR2) | Agonist | EC50 = 0.66 µM (in HL-60 cells) | |
| Formyl-Peptide Receptor 3 (FPR3) | Agonist | Potent mixed agonist with nanomolar EC50 values for FPR2 |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using a Selective FPR Antagonist
Objective: To determine if the observed cellular response to PD 176252 is mediated by its off-target agonism of Formyl-Peptide Receptors.
Materials:
-
Cells of interest (expressing both bombesin and formyl-peptide receptors)
-
PD 176252
-
A selective FPR antagonist (e.g., Cyclosporin H)
-
Appropriate cell culture medium and reagents
-
Assay-specific reagents to measure the cellular response (e.g., calcium mobilization assay kit, chemotaxis chamber)
Procedure:
-
Cell Preparation: Plate cells at the desired density and allow them to adhere or equilibrate as required for your specific assay.
-
Control Group: Treat cells with vehicle control (e.g., DMSO) to establish a baseline response.
-
PD 176252 Treatment Group: Treat cells with the desired concentration of PD 176252.
-
FPR Antagonist Control Group: Treat cells with the selective FPR antagonist alone to ensure it does not have an effect on its own.
-
Antagonist Pre-treatment Group: Pre-incubate cells with the selective FPR antagonist for the recommended time and concentration according to the manufacturer's protocol.
-
Co-treatment: Following pre-incubation, add PD 176252 to the antagonist pre-treated cells.
-
Assay Measurement: Proceed with your specific assay to measure the cellular response (e.g., measure intracellular calcium levels, quantify cell migration).
-
Data Analysis: Compare the response in the PD 176252 treatment group to the antagonist pre-treatment group. A significant reduction in the response in the presence of the FPR antagonist indicates an off-target effect.
Mandatory Visualization
Caption: On-target vs. off-target signaling of PD 176252.
Caption: Workflow for troubleshooting unexpected effects of PD 176252.
References
- 1. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of PD 156252 in solution
This technical support center provides guidance on the proper handling and storage of PD 156252 to minimize degradation in solution, ensuring the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for the closely related compound PD 176252, Dimethyl Sulfoxide (DMSO) is the recommended solvent. PD 176252 is soluble in DMSO up to 100 mM.[1][2] For most biological experiments, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Q2: How should I store the solid compound?
A2: The solid form of this compound should be stored at +4°C.[1][2]
Q3: How should I store this compound solutions?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for all light-sensitive compounds, it is recommended to store solutions in amber vials or tubes, or to wrap the containers in aluminum foil to protect them from light.
Q5: What is the relationship between this compound and PD 176252?
A5: Based on available literature, PD 176252 is a well-characterized non-peptide bombesin (B8815690) receptor antagonist. It is highly likely that this compound is either an alternative name for or a very closely related analog of PD 176252. The provided recommendations are based on the data available for PD 176252.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in solution. | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.- Ensure the pH of the final aqueous solution is within a stable range (ideally near neutral, unless otherwise specified for your assay). |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor solubility in the aqueous buffer. | - Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cell toxicity and improve solubility.- Vortex or sonicate the solution to aid dissolution.- Consider using a different buffer system or adding a small amount of a solubilizing agent, if compatible with your experimental setup. |
| Inconsistent experimental results. | - Inconsistent concentration of the active compound due to degradation.- Pipetting errors. | - Follow the recommended storage conditions strictly.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Calibrate your pipettes regularly. |
Quantitative Data Summary
The following table summarizes the solubility and storage information for the closely related compound, PD 176252.
| Parameter | Value | Source |
| Solvent | DMSO | |
| Maximum Concentration | 100 mM | |
| Storage of Solid | +4°C | |
| Storage of DMSO Stock Solution (Short-term) | -20°C (up to 3 months) | |
| Storage of DMSO Stock Solution (Long-term) | -80°C (up to 6 months) |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 584.67 g/mol for PD 176252), you would need 5.85 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Technical Support Center: Addressing Poor Bioavailability of Non-Selective Endothelin Receptor Antagonists (e.g., Compound X)
Disclaimer: Specific information regarding "PD 156252" is not available in the public domain. This technical support guide is a generalized resource for researchers working with poorly bioavailable, non-selective endothelin receptor antagonists, referred to herein as "Compound X." The recommendations provided are based on established principles of pharmaceutical sciences and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of Compound X in our animal models after oral administration. What are the likely causes?
A1: Poor oral bioavailability of non-selective endothelin receptor antagonists like Compound X is often multifactorial. The primary reasons could be:
-
Low Aqueous Solubility: Many endothelin receptor antagonists are lipophilic molecules with poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Poor Permeability: The compound may have unfavorable physicochemical properties that hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver before the compound reaches systemic circulation can drastically reduce bioavailability. Endothelin receptor antagonists are known to be metabolized by cytochrome P450 enzymes.[1]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump it back into the intestinal lumen.
Q2: What initial steps can we take to troubleshoot the poor bioavailability of Compound X?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine the aqueous solubility, LogP, and pKa of Compound X. This data is fundamental to understanding its biopharmaceutical properties.
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of Compound X and determine if it is a substrate for efflux transporters.
-
Formulation Screening: Test simple formulations such as suspensions in different vehicles (e.g., with surfactants or viscosity enhancers) to see if you can improve exposure in a pilot pharmacokinetic study.
Q3: Are there any common formulation strategies that have been successful for other endothelin receptor antagonists?
A3: Yes, several strategies have been employed for poorly soluble drugs, including other endothelin receptor antagonists:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Standardize the gavage technique and ensure the formulation is a homogenous suspension or solution. | Reduced inter-individual variability in pharmacokinetic parameters. |
| Food Effects | Administer Compound X to fasted animals and compare with animals fed a standard diet. | Determine if the presence of food affects the absorption and bioavailability. |
| Formulation Instability | Characterize the physical and chemical stability of the dosing formulation over the duration of the study. | Ensure that the compound is not degrading or precipitating in the vehicle before administration. |
Issue 2: No significant increase in exposure with increasing doses.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solubility-Limited Absorption | Formulate Compound X in a solubility-enhancing vehicle (e.g., a lipid-based system) and repeat the dose-escalation study. | A more linear dose-exposure relationship, indicating that solubility was the limiting factor. |
| Saturation of Uptake Transporters | Conduct in vitro transporter studies to identify any specific uptake transporters involved in the absorption of Compound X. | Understanding the mechanism of absorption can guide formulation and dosing strategies. |
| Extensive First-Pass Metabolism | Administer Compound X intravenously to determine its clearance and absolute bioavailability. | A high clearance and low absolute bioavailability would confirm significant first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of Compound X for Oral Administration
-
Materials: Compound X, stabilizer (e.g., Poloxamer 188), purified water.
-
Procedure:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse Compound X in the stabilizer solution to a final concentration of 10 mg/mL.
-
Homogenize the suspension using a high-pressure homogenizer for 10-20 cycles at 1500 bar.
-
Characterize the particle size distribution of the resulting nanosuspension using dynamic light scattering. The target is a mean particle size below 200 nm.
-
Administer the nanosuspension to animals via oral gavage.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of Compound X.
Experimental Workflow
Caption: Experimental workflow for assessing the oral bioavailability of a new formulation of Compound X.
References
Technical Support Center: Improving the Selectivity of PD 176252 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the experimental selectivity of PD 176252, a potent non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR/BB2) and the Neuromedin B Receptor (NMBR/BB1).
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with PD 176252, focusing on its known off-target effects and strategies to mitigate them.
Q1: I am observing unexpected cellular effects that are inconsistent with GRPR and NMBR antagonism. What could be the cause?
A1: A primary reason for unexpected effects is the known off-target activity of PD 176252. This compound has been shown to be a potent agonist of human formyl-peptide receptors (FPRs), particularly FPR1 and FPR2.[1][2] This agonistic activity on FPRs, which are involved in inflammatory responses, can lead to cellular phenotypes that are independent of GRPR and NMBR blockade.
Q2: My experimental results are not reproducible when using PD 176252 from different suppliers or batches.
A2: Inconsistencies between batches can arise from variations in purity or the presence of impurities that may have their own biological activities. It is crucial to ensure the identity and purity of your PD 176252 stock. We recommend performing analytical validation (e.g., LC-MS and NMR) on each new batch.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target (GRPR/NMBR) versus off-target (FPR) effects of PD 176252?
A3: To dissect the on-target versus off-target effects of PD 176252, a multi-pronged approach is recommended:
-
Use of orthogonal antagonists: Employ structurally different antagonists for GRPR and NMBR. If the phenotype is reproduced with these alternative antagonists, it is more likely to be an on-target effect.
-
FPR antagonists: Co-treatment of your system with a selective FPR antagonist alongside PD 176252 can help to block its off-target effects. If the unexpected phenotype is diminished or abolished, it is likely mediated by FPR activation.
-
Cell lines with differential receptor expression: Utilize cell lines that endogenously express only the target receptors (GRPR/NMBR) or only the off-target receptors (FPRs) to isolate and characterize the specific effects of PD 176252 on each.
-
Knockdown or knockout models: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GRPR, NMBR, or FPRs in your model system can definitively identify the receptor responsible for the observed effects.
Q4: I am struggling with the solubility of PD 176252 in my aqueous experimental media, leading to inconsistent results.
A4: Like many small molecules, PD 176252 may have limited aqueous solubility. It is standard practice to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock can then be diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of PD 176252?
A1: PD 176252 is a high-affinity antagonist for both the Neuromedin B receptor (NMBR/BB1) and the Gastrin-Releasing Peptide Receptor (GRPR/BB2).[3] However, it also exhibits potent agonistic activity at the nanomolar level for formyl-peptide receptors (FPRs), making it a non-selective compound when considering these off-targets.[1][2]
Q2: Are there structural analogs of PD 176252 with improved selectivity?
A2: Yes, structure-activity relationship (SAR) studies have been conducted on PD 176252 to develop analogs with altered receptor affinity and selectivity.[4][5] For instance, modifications to the chemical structure of PD 176252 have been explored to enhance its affinity for GRPR while potentially reducing off-target effects. Researchers should consult the medicinal chemistry literature for specific analogs that may be better suited for their experimental needs.
Q3: What are the primary signaling pathways activated by GRPR and NMBR?
A3: Both GRPR and NMBR are G protein-coupled receptors (GPCRs). Upon activation by their endogenous ligands (GRP and NMB, respectively), they primarily couple to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q4: How can I experimentally determine the selectivity of PD 176252 or its analogs in my system?
A4: A comprehensive approach to determining selectivity involves a combination of in vitro and cell-based assays. This includes radioligand binding assays to determine binding affinities (Ki) for the target and potential off-target receptors, and functional assays (e.g., calcium mobilization, cAMP measurement, or β-arrestin recruitment assays) to assess the functional consequences of receptor binding (antagonism or agonism).
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of PD 176252 for its on-target and off-target receptors.
| Receptor | Ligand Activity | Affinity (Ki) / Potency (EC50) | Reference |
| NMBR (BB1) | Antagonist | Ki = 0.15 nM | [3] |
| GRPR (BB2) | Antagonist | Ki = 1.0 nM | [3] |
| FPR1 | Agonist | EC50 in the nanomolar range | [1][2] |
| FPR2 | Agonist | EC50 in the nanomolar range | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay to Determine Ki
This protocol allows for the determination of the binding affinity (Ki) of PD 176252 for GRPR, NMBR, and FPRs.
Materials:
-
Cell membranes prepared from cell lines overexpressing human GRPR, NMBR, or FPRs.
-
Radiolabeled ligand specific for each receptor (e.g., [125I]-Tyr4-bombesin for GRPR, [125I]-NMB for NMBR, [3H]-fMLF for FPR1).
-
Unlabeled PD 176252.
-
Binding buffer (specific to the receptor system).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of PD 176252 in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the serially diluted PD 176252 or vehicle control.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of PD 176252.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Calcium Mobilization Assay to Assess Functional Activity
This protocol measures the ability of PD 176252 to act as an antagonist at GRPR and NMBR, and as an agonist at FPRs.
Materials:
-
Cell lines endogenously or recombinantly expressing GRPR, NMBR, or FPRs.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
PD 176252.
-
Agonists for GRPR (GRP) and NMBR (NMB).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For antagonist mode (GRPR and NMBR): a. Pre-incubate the cells with serial dilutions of PD 176252 or vehicle for a specified time. b. Add a fixed concentration of the respective agonist (GRP or NMB) at its EC80 to stimulate the cells. c. Measure the change in intracellular calcium concentration using the fluorescence plate reader. d. Determine the IC50 of PD 176252 for the inhibition of the agonist response.
-
For agonist mode (FPRs): a. Add serial dilutions of PD 176252 to the cells. b. Measure the change in intracellular calcium concentration. c. Determine the EC50 of PD 176252 for the stimulation of calcium mobilization.
Visualizations
Caption: GRPR and NMBR signaling pathway and the antagonistic action of PD 176252.
Caption: Off-target agonistic activity of PD 176252 on Formyl-Peptide Receptors (FPRs).
Caption: Logical workflow for troubleshooting unexpected effects of PD 176252.
References
- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study towards non-peptidic positron emission tomography (PET) radiotracer for gastrin releasing peptide receptors: Development of [18F] (S)-3-(1H-indol-3-yl)-N-[1-[5-(2-fluoroethoxy)pyridin-2-yl]cyclohexylmethyl]-2-methyl-2-[3-(4-nitrophenyl)ureido]propionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PD-1/PD-L1 Blockade in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to PD-1/PD-L1 inhibitors?
A1: Resistance to PD-1/PD-L1 blockade can be broadly categorized as either primary (intrinsic) or acquired.[1] Key mechanisms include:
-
Lack of T-cell infiltration: The tumor microenvironment may exclude T-cells, preventing an anti-tumor immune response.[2]
-
Loss of antigen presentation: Mutations in genes like beta-2-microglobulin (B2M) can prevent cancer cells from presenting antigens to T-cells, rendering them invisible to the immune system.[3][4]
-
Alterations in the interferon-gamma (IFNγ) signaling pathway: Mutations in genes such as JAK1 or JAK2 can make cancer cells insensitive to IFNγ, a key cytokine in the anti-tumor response.[3]
-
Upregulation of alternative immune checkpoints: Cancer cells may upregulate other inhibitory receptors like CTLA-4, TIM-3, or LAG-3 to suppress the immune response when PD-1/PD-L1 is blocked.
-
Immunosuppressive tumor microenvironment (TME): The presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) can create an immunosuppressive environment that hinders the efficacy of PD-1/PD-L1 blockade.
Q2: How can I determine if my cancer cell line is resistant to a PD-1/PD-L1 inhibitor?
A2: Resistance can be assessed through a combination of in vitro and in vivo experiments:
-
In vitro co-culture assays: Co-culture your cancer cell line with immune cells (e.g., activated T-cells) in the presence of a PD-1/PD-L1 inhibitor. Measure cancer cell viability and T-cell activation markers. A lack of cancer cell killing or T-cell activation suggests resistance.
-
In vivo tumor models: In mouse models, resistance is indicated by continued tumor growth despite treatment with a PD-1/PD-L1 inhibitor.
-
Flow cytometry: Analyze the expression of PD-L1 on your cancer cells and PD-1 on tumor-infiltrating lymphocytes. Low or absent expression may correlate with a lack of response.
-
Genomic and transcriptomic analysis: Sequence key genes involved in antigen presentation (e.g., B2M) and IFNγ signaling (e.g., JAK1, JAK2) to identify potential resistance-conferring mutations.
Q3: What are some initial troubleshooting steps if I observe resistance in my cell line?
A3:
-
Confirm target expression: Verify the expression of PD-L1 on your cancer cell line and PD-1 on the effector immune cells using flow cytometry or western blotting.
-
Assess immune cell function: Ensure the immune cells used in your co-culture assays are healthy and functional. Test their activation and cytotoxic potential in a control experiment.
-
Titrate your inhibitor: Perform a dose-response curve to ensure you are using an optimal concentration of the PD-1/PD-L1 inhibitor.
-
Evaluate for technical issues: Rule out any issues with the experimental setup, such as reagent quality or cell line contamination.
Troubleshooting Guides
Problem 1: No T-cell mediated killing of cancer cells in a co-culture assay despite PD-L1 expression.
| Possible Cause | Suggested Solution |
| Loss of Antigen Presentation | - Sequence the B2M gene in your cancer cell line for mutations. - Perform an MHC-I surface expression analysis using flow cytometry. - Consider strategies to enhance NK cell activity, which can target MHC-I deficient cells. |
| Defects in IFNγ Signaling Pathway | - Sequence JAK1 and JAK2 genes for loss-of-function mutations. - Stimulate cancer cells with IFNγ and measure downstream signaling (e.g., STAT1 phosphorylation) via western blot. - Explore combination therapies that can bypass the need for IFNγ signaling, such as TLR9 agonists. |
| Upregulation of Other Checkpoints | - Analyze the expression of other immune checkpoints (e.g., CTLA-4, TIM-3, LAG-3) on T-cells using flow cytometry. - Test the efficacy of dual blockade by combining the PD-1/PD-L1 inhibitor with an inhibitor of the upregulated checkpoint. |
Problem 2: Acquired resistance develops in an in vivo tumor model after initial response to PD-1/PD-L1 blockade.
| Possible Cause | Suggested Solution |
| Tumor Heterogeneity and Clonal Selection | - Perform single-cell sequencing on the resistant tumor to identify resistant clones. - Analyze the genomic and transcriptomic profiles of the resistant tumor compared to the initial sensitive tumor. |
| Emergence of Immunosuppressive Cells | - Characterize the immune cell infiltrate of the resistant tumor using flow cytometry or immunohistochemistry to identify increases in Tregs, MDSCs, or M2-TAMs. - Consider combination therapies that target these immunosuppressive cell populations. |
| Development of Genetic Mutations | - Sequence key genes associated with resistance (e.g., B2M, JAK1, JAK2) in the resistant tumor. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome PD-1/PD-L1 Resistance
| Combination Agent | Mechanism of Action | Effect on Overcoming Resistance | Cancer Model |
| Anti-CTLA-4 Antibody | Blocks the CTLA-4 immune checkpoint. | Can reinvigorate T-cell response when PD-1/PD-L1 is also blocked. | Melanoma |
| TLR9 Agonist | Activates innate immunity through Toll-like receptor 9. | Can overcome resistance caused by JAK1/2 mutations by activating NK and CD8+ T-cells. | Melanoma |
| Bempegaldesleukin (CD122-preferential IL-2 agonist) | Stimulates NK and CD4+ T-cell activation. | Can overcome resistance due to B2M mutations by enhancing NK and CD4+ T-cell anti-tumor activity. | Melanoma |
| Anti-LAG-3 Antibody | Blocks the LAG-3 immune checkpoint. | Can restore T-cell function in tumors where LAG-3 is upregulated. | Melanoma |
| Chemotherapy (e.g., Doxorubicin, Paclitaxel) | Can induce immunogenic cell death and modulate PD-L1 expression. | May enhance the efficacy of PD-1/PD-L1 blockade by increasing tumor immunogenicity. | Breast Cancer, Colorectal Cancer |
| Radiation Therapy | Can increase antigen presentation and proinflammatory cytokine expression. | Can enhance responsiveness to anti-PD-1 therapy. | Colorectal Cancer |
Experimental Protocols
Protocol 1: In Vitro T-Cell Killing Assay
-
Cell Preparation:
-
Culture the target cancer cell line to 70-80% confluency.
-
Isolate human or mouse T-cells from peripheral blood or spleen, respectively.
-
Activate T-cells using anti-CD3/CD28 antibodies for 48-72 hours.
-
-
Co-culture Setup:
-
Seed target cancer cells in a 96-well plate.
-
Add activated T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add the PD-1/PD-L1 inhibitor at the desired concentration. Include an isotype control antibody.
-
-
Incubation:
-
Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.
-
-
Analysis:
-
Measure cancer cell viability using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell stain.
-
Collect supernatant to measure cytokine release (e.g., IFNγ, TNFα) by ELISA.
-
Analyze T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
Protocol 2: Western Blot for IFNγ Signaling
-
Cell Treatment:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat cells with recombinant IFNγ for 15-30 minutes. Include an untreated control.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT1, total STAT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: A logical workflow for troubleshooting resistance to PD-1/PD-L1 blockade.
References
- 1. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming primary and acquired resistance to anti-PD-L1 therapy by induction and activation of tumor-residing cDC1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming genetically-based resistance mechanisms to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Genetically Based Resistance Mechanisms to PD-1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PD 156252 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of PD 156252 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2] Endothelins are peptides that act as potent vasoconstrictors and are involved in various physiological processes.[2][3] By blocking the binding of endothelin to its receptors, this compound can inhibit these effects, which is relevant in research areas such as cardiovascular diseases.[2][3][4]
Q2: Why is minimizing toxicity crucial when working with primary cell cultures?
A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in an organism compared to immortalized cell lines.[5][6] However, they are also more sensitive to stress and chemical toxicity.[7][8] Minimizing the toxicity of experimental compounds like this compound is essential to ensure the physiological relevance of the in vitro model and the accuracy and reproducibility of experimental data.[6]
Q3: What are the general signs of this compound toxicity in my primary cell culture?
A3: Signs of toxicity can manifest in several ways, including:
-
Decreased cell viability and proliferation: A noticeable reduction in the number of living cells.
-
Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing (formation of membrane protrusions).[8]
-
Increased apoptosis or necrosis: An increase in programmed cell death or uncontrolled cell death, respectively.
-
Alterations in metabolic activity: A decline in the metabolic rate of the cells.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations (e.g., logarithmic dilutions) to identify the IC50 (half-maximal inhibitory concentration) and a maximum non-toxic concentration. |
| Solvent toxicity. | This compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to primary cells.[9] Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[9] |
| Instability of this compound in culture medium. | The stability of compounds in culture medium can vary.[10][11] Prepare fresh solutions of this compound for each experiment. If long-term experiments are necessary, consider replacing the medium with freshly prepared this compound at regular intervals. |
| Sensitivity of the primary cell type. | Different primary cell types exhibit varying sensitivities to drugs.[12] If possible, consult literature for data on the sensitivity of your specific cell type to endothelin receptor antagonists. If your cells are particularly sensitive, consider shorter incubation times or lower concentrations. |
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variability in primary cell health and passage number. | Primary cells can change their characteristics with each passage.[8] Use cells with a low and consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8] |
| Inconsistent preparation of this compound. | Inaccuracies in serial dilutions can lead to variability in the final drug concentration. Use calibrated pipettes and prepare a fresh stock solution for each set of experiments. |
| Variable incubation times. | The duration of exposure to this compound can significantly impact its effects. Standardize the incubation time across all experiments. |
| Inconsistent cell seeding density. | The density at which cells are seeded can affect their health and response to treatment. Ensure a consistent seeding density is used for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using a Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[17][18][19][20]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (or individual reagents)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.[18][20]
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes).[19]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) to determine the level of cytotoxicity.
Protocol 3: Detecting Apoptosis using a Caspase-3 Activity Assay
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[21][22][23]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release cellular contents, including caspases.[24]
-
Caspase-3 Reaction: Add the cell lysate to a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[21][22]
-
Incubation: Incubate the reaction at 37°C for the time specified in the kit's instructions.[24]
-
Signal Detection: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (at the appropriate excitation/emission wavelengths for fluorometric assays) using a microplate reader.[21]
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls to determine the fold-increase in apoptosis.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-156252 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Endothelin Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. kosheeka.com [kosheeka.com]
- 7. promocell.com [promocell.com]
- 8. 原代细胞培养基础知识 [sigmaaldrich.cn]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of organic and inorganic compounds to primary cell cultures established from internal tissues of Chelonia mydas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. biogot.com [biogot.com]
- 23. mpbio.com [mpbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Experimental Design for Studies Using PD 156252
Welcome to the technical support center for researchers utilizing PD 156252 and other endothelin receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-selective hexapeptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelins are potent vasoconstrictor peptides, and their effects are mediated through these two receptor subtypes. By blocking both ETA and ETB receptors, this compound inhibits the physiological actions of endothelin, which include vasoconstriction and cell proliferation.
Q2: What is the difference between selective and non-selective endothelin receptor antagonists?
Selective endothelin receptor antagonists target either the ETA or ETB receptor with significantly higher affinity. For example, BQ-123 is a selective ETA antagonist. Non-selective antagonists, like this compound, inhibit both ETA and ETB receptors. The choice between a selective and non-selective antagonist depends on the specific research question, as the two receptor subtypes can have different and sometimes opposing physiological roles. For instance, while ETA receptor activation on smooth muscle cells is primarily vasoconstrictive, ETB receptors on endothelial cells can mediate vasodilation through nitric oxide and prostacyclin release.
Q3: How should I dissolve and store this compound?
As a peptide-based compound, proper handling of this compound is crucial for maintaining its stability and activity.
-
Solubility: this compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, the solubility of peptides can be pH-dependent. It is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
-
Storage: Lyophilized this compound should be stored at -20°C. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of potential off-target activities common to some peptide-based inhibitors. For instance, some bombesin (B8815690) receptor antagonists, which share some structural similarities with certain peptide inhibitors, have been shown to act as agonists of formyl-peptide receptors (FPRs), which are involved in inflammatory responses[1]. Given that this compound is a non-selective antagonist, its blockade of ETB receptors can lead to complex physiological responses, as ETB receptors are involved in the clearance of endothelin-1 (B181129) and vasodilation. This can sometimes result in unexpected in vivo effects compared to in vitro assays[2].
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected results in in vitro vs. in vivo experiments.
Possible Cause: High plasma protein binding of endothelin receptor antagonists can reduce their free concentration and thus their potency in vivo. Both endothelins and their antagonists, including peptide-based ones, exhibit a high degree of binding to plasma proteins, particularly serum albumin[3].
Troubleshooting Steps:
-
Incorporate Albumin in in vitro Assays: To better mimic physiological conditions, consider including serum albumin in your in vitro experiments at a concentration similar to that found in plasma (e.g., 1-4%).
-
Measure Free vs. Bound Compound: If possible, use techniques like equilibrium dialysis to determine the fraction of this compound that is bound to plasma proteins in your experimental system.
-
Dose Adjustment for in vivo Studies: Be prepared to use higher concentrations of this compound in vivo to achieve the desired therapeutic effect, accounting for the portion that will be sequestered by plasma proteins.
Issue 2: Unexpected vasoconstriction or reduced efficacy with a non-selective antagonist like this compound.
Possible Cause: The ETB receptor has a dual role. While it mediates vasoconstriction on smooth muscle cells, it is also responsible for clearing circulating endothelin-1 (ET-1) and promoting vasodilation via endothelial cells. Blocking ETB receptors with a non-selective antagonist can interfere with these clearance and vasodilatory pathways, potentially leading to an accumulation of ET-1 that can still act on any available receptors, or a reduction in the overall vasodilatory tone[2].
Troubleshooting Steps:
-
Use a Selective ETA Antagonist as a Control: Compare the effects of this compound with a selective ETA antagonist (e.g., BQ-123) to dissect the contribution of ETB receptor blockade to your observed phenotype.
-
Measure ET-1 Levels: If feasible, measure the concentration of ET-1 in your experimental system. An increase in ET-1 levels after administration of a non-selective antagonist could explain a reduced or paradoxical effect.
-
Consider the Experimental Model: The relative expression and function of ETA and ETB receptors can vary significantly between different tissues and disease models. Characterize the receptor expression profile in your specific system.
Issue 3: Variability in cell-based assay results.
Possible Cause: Several factors can contribute to variability in cell-based assays, including issues with peptide stability, cell health, and assay conditions.
Troubleshooting Steps:
-
Peptide Quality and Handling:
-
Ensure the purity of your this compound stock.
-
Avoid repeated freeze-thaw cycles by preparing and storing single-use aliquots.
-
When preparing working solutions, ensure the peptide is fully dissolved.
-
-
Cell Culture Conditions:
-
Maintain consistent cell passage numbers and seeding densities.
-
Regularly check for mycoplasma contamination.
-
Ensure the cell line used expresses a sufficient level of endothelin receptors.
-
-
Assay Protocol:
-
Optimize incubation times and antagonist concentrations.
-
Include appropriate positive and negative controls in every experiment. For example, in a cell proliferation assay, a known mitogen for your cell type should be used as a positive control.
-
Data Presentation
Table 1: Binding Affinities of Selected Endothelin Receptor Antagonists
| Compound | Receptor Target | IC50 / Ki | Species/System | Reference |
| This compound | ETA | IC50: 1.0 nM | Rabbit | |
| ETB | IC50: 40 nM | Rat | ||
| BQ-123 | ETA | IC50: 7.3 nM | - | |
| Bosentan | ETA / ETB | Ki: 4.7 nM (ETA), 95 nM (ETB) | - | |
| Atrasentan | ETA | IC50: 0.0551 nM | - | |
| Zibotentan | ETA | - | - |
Table 2: Example Data from a Cell Proliferation Assay (MTT)
| Treatment | Concentration | % Cell Viability (relative to control) |
| Control | - | 100% |
| Endothelin-1 (ET-1) | 10 nM | 145% |
| ET-1 + this compound | 10 nM + 1 µM | 105% |
| This compound alone | 1 µM | 98% |
Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Vasoconstriction Assay in Isolated Arterial Rings
This protocol is designed to assess the ability of this compound to inhibit endothelin-1-induced vasoconstriction in isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Prepare arterial rings of approximately 2-3 mm in length and mount them in the organ baths containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (this may need to be optimized for the specific artery used). During equilibration, replace the buffer every 15-20 minutes.
-
To assess vessel viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, allow the tension to return to baseline.
-
Pre-incubate the arterial rings with either vehicle or different concentrations of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the isometric tension developed.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
Cell Proliferation Assay (MTT Assay)
This protocol measures changes in cell proliferation in response to ET-1 and the inhibitory effect of this compound.
Materials:
-
Cells known to express endothelin receptors (e.g., vascular smooth muscle cells, certain cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Serum-free medium
-
Endothelin-1 (ET-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with ET-1 at a concentration known to induce proliferation. Include control wells with vehicle only, ET-1 only, and this compound only.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Mandatory Visualizations
References
- 1. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ETB receptors limits the efficacy of nonselective endothelin antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Confounding Variable Control in Pharmacological Studies
Disclaimer: The compound "PD 156252" is not readily identifiable in the current scientific literature. This guide provides general principles and best practices for controlling confounding variables when using pharmacological inhibitors in a research setting. The experimental protocols and data presented are illustrative and should be adapted to the specific inhibitor and experimental system under investigation.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of using a pharmacological inhibitor?
A confounding variable is an external factor that can influence both the independent variable (the pharmacological inhibitor) and the dependent variable (the measured outcome), leading to a spurious association.[1] For instance, if a batch of cell culture media used for the treated group is different from the control group, it could independently affect the outcome, making it difficult to ascertain the true effect of the inhibitor. Failure to control for such variables can compromise the internal validity of a study.[1]
Q2: How can I identify potential confounding variables in my experiments?
Identifying confounders requires a thorough understanding of the experimental system.[1] Key strategies include:
-
Literature Review: Examining previous studies on similar inhibitors or biological pathways can reveal variables that other researchers have identified as potential confounders.[1]
-
Biological Plausibility: Consider the known mechanism of action of your inhibitor and the signaling pathways involved. Other factors that could influence these pathways are potential confounders.
-
Preliminary Data Analysis: Initial statistical analyses can help identify associations between potential confounders and your experimental variables.[1]
Q3: What are some common confounding variables in in vitro experiments with pharmacological inhibitors?
Common confounders in in vitro settings and mitigation strategies are outlined below.
| Confounding Variable | Mitigation Strategy |
| Cell Line Passage Number | Use cells within a consistent and low passage number range. Regularly authenticate cell lines.[1] |
| Batch-to-Batch Reagent Variation | Use a single, large batch of reagents for the entire experiment. If not possible, perform bridging studies to ensure consistency.[1] |
| Incubator Conditions (CO2, Temperature, Humidity) | Regularly calibrate and monitor incubator conditions. Distribute experimental and control groups across different shelves and incubators.[1] |
| Plate Position Effects ("Edge Effects") | Avoid using the outer wells of microplates for experimental samples. If unavoidable, randomize the placement of samples and controls.[1] |
| Operator Variability | Ensure all personnel are trained on a standardized protocol for pipetting, timing, and cell handling.[1] |
Troubleshooting Guides
Problem: High variability between replicate experiments.
High variability can be a sign of uncontrolled confounding variables.
-
Troubleshooting Steps:
-
Review Protocols: Ensure that all experimental steps are clearly defined and consistently followed.
-
Reagent Consistency: Check for batch-to-batch variability in critical reagents like media, serum, and the inhibitor itself.
-
Environmental Control: Verify the stability of incubator conditions.
-
Standardize Technique: Implement rigorous training for all operators to minimize handling differences.
-
Problem: Unexpected or off-target effects of the inhibitor.
Off-target effects, where the inhibitor affects pathways other than the intended target, are a significant confounding factor.[2][3]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration that maximizes the target effect while minimizing off-target activity.
-
Control Experiments: Use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.
-
Rescue Experiments: If the inhibitor targets a specific enzyme, try to "rescue" the phenotype by adding back the product of that enzyme's activity.
-
Alternative Inhibitors: Use a different inhibitor that targets the same pathway through a different mechanism to confirm that the observed effect is on-target.
-
Experimental Protocols
Protocol 1: Basic Cell Viability Assay with a Pharmacological Inhibitor
This protocol outlines a standard procedure for assessing the effect of a pharmacological inhibitor on cell viability, incorporating controls for common confounding variables.
-
Cell Culture: Plate cells at a consistent density in all wells. Use cells from the same passage number for all experimental groups.
-
Randomization: Randomly assign wells to different treatment groups (vehicle control, inhibitor concentrations) to mitigate plate position effects.[4][5]
-
Treatment: Prepare inhibitor dilutions from a single stock solution. Add the inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate plates for the desired duration, ensuring consistent conditions for all plates.
-
Viability Assessment: Use a validated viability assay (e.g., MTT, CellTiter-Glo) and read the results on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and perform statistical analysis.
Visualizing Experimental Design and Signaling Pathways
Diagram 1: Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a cell-based assay with controls for confounding variables.
Diagram 2: Hypothetical Signaling Pathway and Inhibitor Action
Caption: A hypothetical signaling pathway illustrating the action of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 5. How do I prevent confounding variables from interfering with my research? [scribbr.com]
Validation & Comparative
A Comparative Guide to the Selectivity of PD 156252 for Endothelin Receptors
This guide provides a detailed comparison of the endothelin receptor antagonist PD 156252 with other commonly used antagonists, focusing on its selectivity for the endothelin type B (ETB) receptor over the endothelin type A (ETA) receptor. The information is intended for researchers, scientists, and professionals in drug development.
Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: ETA and ETB. Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ETB receptors are located on both endothelial and vascular smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. In contrast, ETB receptors on smooth muscle cells can also mediate vasoconstriction. The balance of activity at these two receptor subtypes is crucial in regulating vascular tone and cellular growth.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Comparative Selectivity of Endothelin Receptor Antagonists
The selectivity of an antagonist for ETB over ETA receptors is a critical determinant of its pharmacological effects. This compound is a potent, non-peptide endothelin antagonist.[1] The following tables summarize the binding affinities and functional activities of this compound and other key endothelin receptor antagonists.
Disclaimer: The available data for this compound is from studies on rabbit and rat receptors. Direct comparative data on human receptors for all listed antagonists from a single study is not available. Therefore, caution should be exercised when comparing absolute values across different studies and species.
Table 1: Binding Affinity (IC50/Ki) of Endothelin Receptor Antagonists
| Compound | Receptor Subtype | Species | IC50 (nM) | Ki (nM) | Selectivity (ETA/ETB) | Reference |
| This compound | ETA | Rabbit | 1.0 | - | 0.025 | [1] |
| ETB | Rat | 40 | - | [1] | ||
| BQ-123 | ETA | Human | - | 1.43 | >27,900 | [2] |
| ETB | Human | - | >40,000 | [2] | ||
| BQ-788 | ETA | Human | - | 1010 | 0.1 | [3] |
| ETB | Human | - | 9.8 | [4] | ||
| Bosentan (B193191) | ETA | Human | - | 4.7 | 0.049 | [5] |
| ETB | Human | - | 95 | [5] |
Selectivity is calculated as (Ki or IC50 for ETA) / (Ki or IC50 for ETB). A value < 1 indicates selectivity for ETA, while a value > 1 indicates selectivity for ETB.
Table 2: Functional Antagonist Activity (pA2/IC50)
| Compound | Assay Type | Receptor Subtype | Species | pA2 | IC50 (nM) |
| BQ-123 | Vasoconstriction | ETA | Porcine | - | 7.3 |
| Bosentan | Calcium Mobilization | ETA | Human | - | 23 |
| ETB | Human | - | 530 |
Experimental Protocols
The determination of receptor selectivity and functional antagonism relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: this compound, BQ-123, BQ-788, Bosentan.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (2-10 µg of protein), a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (IC50 or pA2) of this compound and other antagonists in blocking ET-1-induced calcium release.
Materials:
-
A cell line stably expressing either the human ETA or ETB receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin). CHO cells are commonly used.[6]
-
Agonist: Endothelin-1 (ET-1).
-
Test compounds: this compound, BQ-123, BQ-788, Bosentan.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Then, add a fixed concentration of ET-1 (typically the EC80 concentration) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined by non-linear regression. The pA2 value can be calculated from the Schild equation for competitive antagonists.
Caption: Workflow for a calcium mobilization assay.
Conclusion
Based on the available data, this compound is a potent antagonist of both ETA and ETB receptors.[1] The reported IC50 values in rabbit and rat tissues suggest a moderate selectivity for the ETA receptor.[1] To definitively validate its selectivity for human ETB over ETA receptors and to provide a direct comparison with other antagonists, further studies using human recombinant receptors in both binding and functional assays are required. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis using immobilized whole cells with overexpressed endothelin receptor for specific ligand screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 156252 and BQ-788 for Endothelin Receptor Antagonism
In the landscape of pharmacological tools for studying the endothelin (ET) system, the choice of a suitable antagonist is paramount for achieving specific and reliable experimental outcomes. This guide provides a detailed comparison of two commonly used endothelin receptor antagonists: PD 156252 and BQ-788. We will delve into their mechanisms of action, present quantitative data on their efficacy, outline experimental methodologies, and visualize key pathways and workflows to aid researchers in their selection process.
Mechanism of Action: A Tale of Two Receptors
The endothelin system plays a crucial role in vasoconstriction and cell proliferation, primarily through two receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). While ETA receptor activation is predominantly associated with vasoconstriction and mitogenesis, ETB receptors have a more complex role, mediating both vasoconstriction and vasodilation, as well as clearance of circulating endothelin-1 (B181129) (ET-1).
This compound is a potent, non-peptide antagonist that exhibits high affinity for both ETA and ETB receptors, making it a dual ETA/ETB receptor antagonist . Its action, therefore, results in the blockade of the primary vasoconstrictive and proliferative signals mediated by both receptor subtypes.
In contrast, BQ-788 is a highly selective ETB receptor antagonist .[1][2] Its mechanism of action is focused on inhibiting the functions mediated by the ETB receptor, which can lead to varied physiological responses depending on the tissue and context. For instance, by blocking ETB-mediated vasodilation, BQ-788 can lead to an increase in blood pressure in certain models.[2]
References
Head-to-Head Comparison: PD 156252 vs. RES-701-1 in Endothelin Receptor Antagonism
For researchers and professionals in drug development, the nuanced differences between endothelin receptor antagonists are critical for targeted therapeutic strategies. This guide provides a detailed, data-driven comparison of two distinct antagonists: PD 156252, a non-selective endothelin antagonist, and RES-701-1, a selective antagonist for the endothelin type B (ETB) receptor.
At a Glance: Key Differentiators
| Feature | This compound | RES-701-1 |
| Target(s) | Endothelin Type A (ETA) and Type B (ETB) Receptors | Selective Endothelin Type B (ETB) Receptor |
| Chemical Class | Hexapeptide | Cyclic Polypeptide |
| Receptor Affinity (IC50) | ETA: 1.0 nM (rabbit) ETB: 40 nM (rat)[1] | ETB: 10 nM (in CHO cells)[2][3] |
| Mechanism of Action | Competitive antagonist at both ETA and ETB receptors | Selective competitive antagonist at the ETB receptor, blocking endothelin-1 (B181129) (ET-1) binding and subsequent intracellular calcium elevation.[2][3] |
| Development Status | Discontinued | Investigational/Research |
| Source | Synthetic | Produced by Streptomyces sp. RE-701 |
Signaling Pathways and Mechanism of Action
Endothelin receptors are G-protein coupled receptors that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to vasoconstriction and cell proliferation. This compound, by acting on both ETA and ETB receptors, blocks these downstream effects more broadly. In contrast, RES-701-1's selectivity for the ETB receptor allows for a more targeted intervention, which can be crucial for dissecting the specific roles of ETB signaling in physiological and pathological processes.
Experimental Data Summary
Receptor Binding Affinity
The inhibitory concentration (IC50) values provide a quantitative measure of the antagonists' potency at their respective target receptors.
| Compound | Receptor | Cell Line/Tissue | IC50 (nM) | Reference |
| This compound | Rabbit ETA | - | 1.0 | |
| Rat ETB | - | 40 | ||
| RES-701-1 | ETB | CHO cells | 10 |
Functional Assays
Functional assays demonstrate the biological effect of receptor antagonism. RES-701-1 has been shown to effectively block the physiological response to endothelin-1 binding at the ETB receptor.
| Compound | Assay | Cell Line | Effect | Reference |
| RES-701-1 | ET-1-induced intracellular Ca2+ elevation | COS-7 cells expressing ETB | Blocked |
Experimental Protocols
Radioligand Binding Assay (for IC50 Determination of RES-701-1)
This protocol provides a general framework based on standard methodologies for determining the IC50 of a receptor antagonist.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human endothelin type B (ETB) receptor are prepared through cell lysis and centrifugation.
-
Binding Reaction: The membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and a range of concentrations of the unlabeled antagonist (RES-701-1).
-
Incubation: The reaction is allowed to reach equilibrium at a controlled temperature.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a dose-response curve and calculate the IC50 value.
Intracellular Calcium Mobilization Assay (for RES-701-1)
This assay measures the ability of an antagonist to block the functional response of a receptor to its agonist.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human ETB receptor.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of RES-701-1.
-
Agonist Stimulation: Endothelin-1 is added to the cells to stimulate the ETB receptor.
-
Fluorescence Measurement: Changes in intracellular free calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The ability of RES-701-1 to block the ET-1-induced calcium signal is quantified to determine its functional antagonist activity.
Conclusion
This compound and RES-701-1 represent two distinct approaches to modulating the endothelin system. This compound is a potent, non-selective antagonist with high affinity for both ETA and ETB receptors. Its development, however, has been discontinued. RES-701-1, a natural product, offers high selectivity for the ETB receptor, making it a valuable tool for investigating the specific functions of this receptor subtype. The choice between a non-selective and a selective antagonist depends on the specific research question or therapeutic goal. For studies aimed at understanding the distinct roles of the ETB receptor, a selective antagonist like RES-701-1 is indispensable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide vs. Non-Peptide Endothelin B (ETB) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of peptide and non-peptide antagonists targeting the Endothelin B (ETB) receptor, a key player in various physiological and pathological processes, including vasoconstriction, vasodilation, and cell proliferation. This analysis is supported by experimental data to aid researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to Endothelin B Receptor Antagonism
The endothelin (ET) system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor has a more complex role. Located on endothelial cells, ETB receptors mediate vasodilation through the release of nitric oxide and prostacyclin. They are also crucial for clearing circulating ET-1. However, ETB receptors on smooth muscle cells can mediate vasoconstriction. The dual and sometimes opposing functions of the ETB receptor make the development of selective antagonists a nuanced area of research.
Antagonists targeting the endothelin system are broadly classified into two chemical classes: peptide and non-peptide antagonists. Peptide antagonists, such as BQ-788, are typically derived from the structure of endothelin itself or other peptidic natural products. Non-peptide antagonists, including clinically approved drugs like bosentan (B193191) and ambrisentan (B1667022), are small molecules developed through medicinal chemistry efforts. These two classes exhibit significant differences in their pharmacological profiles, which are detailed below.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for representative peptide and non-peptide ETB antagonists.
Table 1: Binding Affinity and Selectivity
| Compound | Class | ETB IC50 / Ki | ETA IC50 / Ki | ETB/ETA Selectivity | Species/Cell Line |
| BQ-788 | Peptide | 1.2 nM (IC50)[1][2][3][4] | 1300 nM (IC50)[2][3] | >1000-fold[5] | Human Girardi heart cells / Human neuroblastoma SK-N-MC cells[2][3] |
| Bosentan | Non-peptide | 95 nM (Ki) | 4.7 nM (Ki)[6] | ~0.05 (Dual Antagonist) | Human Smooth Muscle Cells[6] |
| Ambrisentan | Non-peptide | 195 nM (Ki)[7] | 1 nM (Ki)[7] | ~0.005 (ETA Selective) | Recombinant receptors[7] |
| Macitentan | Non-peptide | 391 nM (IC50) | 0.5 nM (IC50) | ~0.001 (Dual Antagonist) | Recombinant receptors |
| Sitaxsentan | Non-peptide | 9800 nM (IC50)[8] | 1.4 nM (IC50)[8] | ~0.0001 (ETA Selective) | Recombinant receptors[8] |
Table 2: Pharmacokinetic Properties
| Compound | Class | Bioavailability | Half-life | Protein Binding | Primary Elimination |
| BQ-788 | Peptide | Very Low (Oral) | Short | N/A | Proteolytic Degradation |
| Bosentan | Non-peptide | ~50% (Oral)[9] | ~5.4 hours[9][10][11] | >98%[10] | Hepatic Metabolism (CYP3A4, CYP2C9)[9][11][12] |
| Ambrisentan | Non-peptide | Not Determined | ~9 hours (effective)[13] | ~99%[13] | Non-renal pathways[13] |
| Macitentan | Non-peptide | N/A | ~16 hours | >99% | Hepatic Metabolism |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation methods for these antagonists, the following diagrams are provided.
Caption: Endothelin signaling pathway and points of antagonism.
Caption: General experimental workflow for evaluating ETB antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize ETB antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of a compound for the ETB receptor.
Materials:
-
Cell membranes expressing human ETB and ETA receptors.
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test compounds (peptide and non-peptide antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled ET-1 (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
Materials:
-
Intact cells expressing the ETB receptor (e.g., CHO-ETB cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1.
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for a specified time.
-
Add a fixed concentration of ET-1 (typically the EC₈₀) to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the ET-1-induced calcium response.
-
Calculate the IC50 value for the functional antagonism.
Comparative Performance Analysis
Peptide ETB Antagonists (e.g., BQ-788)
Advantages:
-
High Potency and Selectivity: Peptide antagonists like BQ-788 often exhibit very high affinity and selectivity for the ETB receptor. BQ-788, for instance, has an IC50 of 1.2 nM for the ETB receptor and is over 1000-fold selective against the ETA receptor[1][2][3][4][5]. This makes them excellent tools for in vitro studies to dissect the specific roles of the ETB receptor.
Disadvantages:
-
Poor Pharmacokinetics: The major drawback of peptide antagonists is their poor pharmacokinetic profile. They are susceptible to proteolytic degradation in the gastrointestinal tract and have short plasma half-lives, leading to very low oral bioavailability. Consequently, their in vivo use often requires continuous intravenous infusion.
-
Limited Clinical Utility: Due to their poor pharmacokinetics, peptide ETB antagonists have not been developed for clinical use.
Non-Peptide ETB Antagonists (e.g., Bosentan, Ambrisentan)
Advantages:
-
Oral Bioavailability: Non-peptide antagonists are small molecules designed to be orally bioavailable, which is a significant advantage for clinical applications. Bosentan, for example, has an oral bioavailability of approximately 50%[9].
-
Favorable Pharmacokinetics: These compounds generally have longer half-lives compared to peptide antagonists, allowing for once or twice-daily dosing. Bosentan has a half-life of about 5.4 hours[9][10][11].
-
Clinical Utility: Several non-peptide endothelin receptor antagonists, such as bosentan (a dual ETA/ETB antagonist) and ambrisentan (an ETA-selective antagonist), are approved for the treatment of pulmonary arterial hypertension.
Disadvantages:
-
Variable Selectivity: The selectivity of non-peptide antagonists for the ETB receptor can vary widely. Many, like bosentan, are dual ETA/ETB antagonists, while others, like ambrisentan, are highly selective for the ETA receptor. Developing highly selective non-peptide ETB antagonists has been challenging.
-
Potential for Off-Target Effects: As with many small molecules, there is a potential for off-target effects and drug-drug interactions, often related to their metabolism by cytochrome P450 enzymes.
Conclusion
The choice between a peptide and a non-peptide ETB antagonist is largely dictated by the intended application. For in vitro studies requiring high potency and selectivity to elucidate the specific functions of the ETB receptor, peptide antagonists like BQ-788 are invaluable tools. However, for in vivo studies in animal models and for clinical development, the superior pharmacokinetic properties and oral bioavailability of non-peptide antagonists make them the preferred choice. The development of dual and ETA-selective non-peptide antagonists has led to significant therapeutic advances, particularly in the management of pulmonary arterial hypertension. Future research may focus on developing non-peptide antagonists with higher selectivity for the ETB receptor to further explore its therapeutic potential.
References
- 1. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ambrisentan | Endothelin ETA Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bosentan - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 13. squarepharma.com.bd [squarepharma.com.bd]
Unraveling the Therapeutic Potential of Endothelin Antagonists: A Comparative Analysis of PD 156252 and Clinically Approved Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical endothelin antagonist PD 156252 against established therapeutic agents such as bosentan, ambrisentan, and macitentan (B1675890). This analysis is based on available experimental data to objectively evaluate their potential and underlying mechanisms.
Endothelin (ET) and its receptors (ETA and ETB) play a crucial role in vasoconstriction and cell proliferation. The antagonism of these receptors has become a cornerstone in the treatment of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). While several endothelin receptor antagonists (ERAs) have reached clinical use, the exploration of novel, potent antagonists like this compound offers valuable insights into the ongoing development of this class of drugs.
Comparative Analysis of Endothelin Receptor Antagonists
This guide focuses on a detailed comparison of this compound, a potent preclinical dual ETA/ETB receptor antagonist, with the clinically approved ERAs: bosentan, ambrisentan, and macitentan.
This compound: A Preclinical Profile
This compound is a non-peptide, hexapeptide-based endothelin antagonist.[1][2] Developed as a successor to earlier compounds like PD 142893 and PD 145065, this compound was designed for enhanced proteolytic stability and cellular permeability.[3][4] Preclinical studies have demonstrated its high affinity for both ETA and ETB receptors.[3][4]
Quantitative Comparison of Receptor Affinity
The following table summarizes the in vitro receptor affinity (IC50 values) of this compound and other ERAs. It is important to note that the data for this compound is from preclinical studies and may not be directly comparable to data from human-based assays for the other drugs.
| Antagonist | Receptor Target | IC50 (nM) | Source |
| This compound | ETA (rabbit) | 1.0 | [1] |
| ETB (rat) | 40 | [1] | |
| Bosentan | ETA (human) | 2.9 - 7.7 | |
| ETB (human) | 47 - 120 | ||
| Ambrisentan | ETA (human) | 0.011 - 5.0 | |
| ETB (human) | >1000 | ||
| Macitentan | ETA (human) | 0.5 | |
| ETB (human) | 390 |
Note: IC50 values for bosentan, ambrisentan, and macitentan are sourced from various publicly available pharmacological datasets and may vary depending on the specific assay conditions.
Endothelin Signaling Pathway and Antagonist Intervention
The endothelin signaling cascade is a critical pathway in cardiovascular regulation. The diagram below illustrates the key components of this pathway and the points of intervention by endothelin receptor antagonists.
Caption: Endothelin-1 signaling pathway and points of antagonist intervention.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of experimental data. Below is a generalized protocol for an in vitro competitive binding assay used to determine the receptor affinity of endothelin antagonists.
Experimental Protocol: In Vitro Competitive Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a radiolabeled endothelin ligand (e.g., [125I]ET-1).
-
Add increasing concentrations of the unlabeled endothelin antagonist (e.g., this compound, bosentan).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Experimental Workflow for Evaluating Endothelin Antagonists
The development and evaluation of a novel endothelin antagonist follows a structured workflow, from initial design to preclinical testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Design of a potent combined pseudopeptide endothelin-A/endothelin-B receptor antagonist, Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (this compound): examination of its pharmacokinetic and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Independent Verification of Published Data on PD 176252: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of PD 176252 with other relevant compounds, supported by published experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview for independent verification and further investigation.
Comparative Analysis of Biological Activity
PD 176252 is a potent non-peptide antagonist of the bombesin (B8815690) family of receptors, specifically the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2). It also exhibits agonist activity at formyl peptide receptors (FPRs). This dual activity makes it a compound of interest for various therapeutic areas, including oncology and inflammatory diseases. The following tables summarize the quantitative data for PD 176252 and comparable compounds.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Reference |
| PD 176252 | BB1 (NMB-R) | Antagonist | 0.17 | - | Human | [1] |
| 0.66 | - | Rat | [1] | |||
| BB2 (GRP-R) | Antagonist | 1.0 | - | Human | [1] | |
| 16 | - | Rat | [1] | |||
| PD 168368 | BB1 (NMB-R) | Antagonist | 15-45 | 96 | Human/Rat | [2] |
| BB2 (GRP-R) | Antagonist | - | 3500 | Human | ||
| RC-3095 | BB2 (GRP-R) | Antagonist | - | ~100 | - | |
| Kuwanon H | BB2 (GRP-R) | Antagonist | 290 | - | - |
| Compound | Target | Action | EC50 (nM) | Cell Line | Reference |
| PD 176252 | FPR1 | Agonist | 310 | HL-60 | |
| FPR2 | Agonist | 660 | HL-60 | ||
| PD 168368 | FPR1 | Agonist | 0.57 | - | |
| FPR2 | Agonist | 0.24 | - | ||
| FPR3 | Agonist | 2.7 | - |
Experimental Protocols
Receptor Binding Assay for GRPR Antagonists
This protocol is a representative method for determining the binding affinity of compounds to the Gastrin-Releasing Peptide Receptor (GRPR).
1. Cell Culture:
-
PC-3 human prostate carcinoma cells, which endogenously express GRPR, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are grown to approximately 80-90% confluency before the assay.
2. Radioligand:
-
125I-[Tyr4]Bombesin is commonly used as the radioligand for competitive binding assays.
3. Assay Procedure:
-
PC-3 cells are seeded in multi-well plates (e.g., 24-well or 96-well) and allowed to adhere overnight.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a binding buffer (e.g., HEPES-buffered saline with 0.1% BSA).
-
A fixed concentration of the radioligand (125I-[Tyr4]Bombesin) is added to each well.
-
Increasing concentrations of the unlabeled competitor compound (e.g., PD 176252 or other antagonists) are added to the wells. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plates are incubated at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
After incubation, the unbound radioligand is removed by washing the cells with ice-cold binding buffer.
-
The cells are then lysed (e.g., with 0.1 M NaOH), and the radioactivity in the lysate, representing the bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for FPR Agonists
This protocol outlines a general procedure to measure the agonist activity of compounds at Formyl Peptide Receptors (FPRs) by detecting changes in intracellular calcium levels.
1. Cell Culture:
-
HL-60 cells, a human promyelocytic leukemia cell line, are often used. These cells can be differentiated into a neutrophil-like phenotype (e.g., by treatment with DMSO) to enhance the expression and function of FPRs. Alternatively, cell lines stably transfected with specific FPR subtypes (FPR1, FPR2, or FPR3) can be used for more specific analysis.
2. Calcium Indicator Dye:
-
A fluorescent calcium-sensitive dye, such as Fura-2 AM, Fluo-3 AM, or Fluo-4 AM, is used to measure intracellular calcium concentrations.
3. Assay Procedure:
-
The cells are harvested and loaded with the calcium indicator dye by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
After loading, the cells are washed to remove the extracellular dye and resuspended in a measurement buffer.
-
The cell suspension is placed in a multi-well plate suitable for fluorescence measurements.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., PD 176252) at various concentrations is added to the wells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader (e.g., a FLIPR instrument).
4. Data Analysis:
-
The increase in fluorescence intensity upon addition of the agonist is used to determine the cellular response.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Visualizations
GRPR Signaling Pathway
Caption: GRPR signaling cascade upon ligand binding.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a competitive receptor binding assay.
References
Benchmarking PD 176252: A Comparative Guide to Bombesin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research compound PD 176252 with other notable bombesin (B8815690) receptor antagonists. The information presented herein is curated from preclinical research to facilitate informed decisions in drug discovery and development projects.
Introduction to PD 176252
PD 176252 is a non-peptide antagonist of the bombesin receptor family, specifically targeting the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[1] These receptors are G-protein coupled receptors (GPCRs) implicated in various physiological processes and are notably overexpressed in several types of cancer, including prostate, breast, and lung cancer, making them attractive therapeutic targets.[2] Antagonists like PD 176252 block the binding of the endogenous ligands, neuromedin B and gastrin-releasing peptide, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2]
Quantitative Performance Comparison
The following tables summarize the binding affinities and functional activities of PD 176252 and other relevant research compounds. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Bombesin Receptor Binding Affinities (Ki in nM)
| Compound | NMB-R (BB1) | GRP-R (BB2) | Species | Reference(s) |
| PD 176252 | 0.17 | 1.0 | Human | [1][3] |
| 0.66 | 16 | Rat | [3] | |
| PD 168368 | 15-45 | 3500 (IC50) | Human | [3][4][5] |
| RC-3095 | - | Selective for GRP-R | - | [6][7] |
Table 2: Off-Target Activity at Formyl Peptide Receptors (FPRs)
Recent studies have revealed that PD 176252 and related compounds can act as potent agonists at formyl peptide receptors, a distinct class of GPCRs involved in inflammatory responses.[8][9]
| Compound | FPR1 (EC50 in nM) | FPR2 (EC50 in nM) | FPR3 (EC50 in nM) | Reference(s) |
| PD 176252 | 310 | 660 | - | [3] |
| PD 168368 | 0.57 | 0.24 | 2.7 | [3][4] |
Table 3: In Vitro and In Vivo Anti-Proliferative Activity
| Compound | Cell Line | Assay Type | Potency (IC50) | Reference(s) |
| PD 176252 | Rat C6 glioma | Proliferation | 2 µM | |
| NCI-H1299 xenograft | Proliferation | 5 µM | ||
| RC-3095 | Various human cancer lines (xenografts) | Tumor growth suppression | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize bombesin receptor antagonists.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NMB-R and GRP-R.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines like HEK293 or from tumor cell lines like PC3).[10]
-
Radiolabeled ligand (e.g., 125I-labeled [Tyr4]bombesin).
-
Test compounds (e.g., PD 176252).
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.[11]
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[11]
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
Objective: To determine if a compound can block the increase in intracellular calcium induced by a known agonist of the NMB-R or GRP-R.
Materials:
-
Intact cells expressing the target receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).[13]
-
A known receptor agonist (e.g., bombesin or GRP).
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities.[13]
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Incubate the cells with varying concentrations of the test compound (potential antagonist).
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.[14][15]
-
An antagonist will inhibit the agonist-induced increase in fluorescence in a dose-dependent manner.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude mice).[16]
-
Human tumor cells known to express bombesin receptors (e.g., PC-3, NCI-H1299).[10]
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the immunodeficient mice.[16]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group according to a predetermined schedule and route of administration (e.g., subcutaneous injection). The control group receives a vehicle control.[17]
-
Measure the tumor volume at regular intervals using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.
Figure 1. Simplified signaling pathway of GRP/NMB receptors and the inhibitory action of PD 176252.
Figure 2. Workflow for a competitive radioligand receptor binding assay.
Conclusion
PD 176252 is a potent, non-peptide antagonist of both NMB-R and GRP-R, demonstrating nanomolar binding affinities.[1] When compared to other research compounds like PD 168368, PD 176252 shows a more balanced affinity for both receptor subtypes. However, researchers should be aware of the significant off-target activity of both PD 176252 and PD 168368 as agonists for formyl peptide receptors, which could confound experimental results in certain contexts.[8][9] The choice of antagonist for a particular research application will depend on the desired selectivity profile and the experimental system being used. The data and protocols presented in this guide are intended to provide a solid foundation for making such decisions.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Dual-Action Landscape of PD 176252: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise activity and reproducibility of experimental compounds is paramount. This guide provides an objective comparison of PD 176252, a potent non-peptide molecule, with alternative compounds, supported by experimental data and detailed methodologies. A key focus is its dual-action as both a bombesin (B8815690) receptor antagonist and a formyl peptide receptor agonist, a crucial consideration for experimental design and data interpretation.
PD 176252 is a well-characterized small molecule that exhibits high affinity as a competitive antagonist for two subtypes of the bombesin receptor family: the neuromedin B receptor (NMBR or BB1) and the gastrin-releasing peptide receptor (GRPR or BB2).[1][2][3] Concurrently, it functions as a potent agonist for formyl peptide receptors 1 and 2 (FPR1 and FPR2), which are involved in inflammatory and immune responses.[4][5] This dual-action necessitates a careful evaluation of its effects in any experimental system.
Performance Comparison: Affinity and Potency
The following tables summarize the quantitative data on the binding affinity (Ki) and functional inhibition/activation (IC50/EC50) of PD 176252 and a selection of alternative compounds. This data is crucial for comparing the potency and selectivity of these molecules.
Table 1: Bombesin Receptor Antagonist Activity
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Cell Line/Assay Condition |
| PD 176252 | Human BB1 | 0.17 | - | - |
| Human BB2 | 1.0 | - | - | |
| Rat BB1 | 0.66 | - | - | |
| Rat BB2 | 16 | - | - | |
| C6 glioma cells | - | 2000 | Inhibition of proliferation | |
| NCI-H1299 xenografts | - | 5000 | Inhibition of proliferation | |
| PD 168368 | Neuromedin B Receptor (NMBR) | 15-45 | 96 | - |
| Gastrin-Releasing Peptide Receptor (GRPR) | - | 3500 | - | |
| BIM-26226 | Gastrin-Releasing Peptide Receptor (GRPR) | - | 6 | Antagonizes bombesin-stimulated amylase release |
Table 2: Formyl Peptide Receptor Agonist Activity
| Compound | Receptor Subtype | EC₅₀ (µM) | Cell Line/Assay Condition |
| PD 176252 | FPR1 | 0.31 | HL-60 cells |
| FPR2 | 0.66 | HL-60 cells | |
| PD 168368 | FPR1 | 0.00057 | - |
| FPR2 | 0.00024 | - | |
| FPR3 | 0.0027 | - | |
| A-71623 | FPR1/FPR2 | 18.3 | Human neutrophils (Ca²⁺ mobilization) |
Signaling Pathways
To visualize the mechanisms of action of PD 176252, the following diagrams illustrate the canonical signaling pathways for both bombesin receptors and formyl peptide receptors.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PD 156252: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for PD 156252 (CAS 204067-01-6), a non-peptide gastrin-releasing peptide receptor (GRP-R, BB2) and neuromedin B receptor (NMB-R, BB1) antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on the precautionary principle, treating the substance as a potentially hazardous research chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be treated as hazardous waste.[2]
-
This waste stream should be segregated from other laboratory waste to prevent potential chemical incompatibilities.[1]
-
-
Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "204067-01-6."
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal service with all available information regarding the waste.
-
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Protocols for Structurally Related Compounds
While no specific experimental protocols for the disposal of this compound are available, procedures for related chemical classes, such as indole (B1671886) and nitrophenyl compounds, generally involve incineration under controlled conditions. Chemical degradation may be possible but should only be attempted by trained professionals with a thorough understanding of the potential reaction pathways and hazards.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of PD 156252: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Given the nature of PD 156252 as a potent bioactive compound, a cautious approach to handling is essential. The primary routes of exposure to be controlled are inhalation of dust particles and direct contact with the skin and eyes.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Chemically resistant, disposable | Prevents skin contact. Double gloving is recommended for handling the pure compound. |
| Body Protection | Laboratory coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the powder outside of a containment system to prevent inhalation. |
Operational and Disposal Plans
A structured workflow is critical to minimize risk during the handling and use of this compound. The following diagram illustrates a recommended operational workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
